Product packaging for 2-Phenylquinolin-4-ol(Cat. No.:CAS No. 1144-20-3)

2-Phenylquinolin-4-ol

Cat. No.: B075522
CAS No.: 1144-20-3
M. Wt: 221.25 g/mol
InChI Key: JGABMVVOXLQCKZ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-4-ol (CAS 1144-20-3) is a high-purity quinoline derivative serving as a key scaffold in medicinal chemistry and drug discovery research. This compound is offered for laboratory research applications. Key Research Applications & Value: Anticancer Agent Development: This compound is a structural analog of simplified podophyllotoxin, functioning as a potent antimitotic agent. It inhibits tubulin polymerization by binding at the colchicine-binding site, disrupting microtubule dynamics and leading to G2/M cell cycle arrest and apoptosis. Derivatives have demonstrated exceptional antiproliferative activity, with one study reporting an IC₅₀ of 0.32 μM against the COLO205 cancer cell line . Antimicrobial and Antiviral Research: The quinoline core is a privileged structure in antimicrobial research. Studies indicate potential for developing novel antibacterial agents, and the compound has been utilized as an internal standard in antiviral studies targeting human rhinovirus . Versatile Chemical Intermediate: Its structure is amenable to further synthetic modification, making it a valuable precursor for synthesizing more complex heterocyclic compounds, including tricyclic fused pyrimidoquinolines with diverse biological activities . Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B075522 2-Phenylquinolin-4-ol CAS No. 1144-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABMVVOXLQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163869
Record name 2-Phenyl-4-oxohydroquinoline
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14802-18-7, 1144-20-3
Record name 2-Phenyl-4-oxohydroquinoline
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Record name 1144-20-3
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Record name 2-Phenyl-4-oxohydroquinoline
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Record name 2-phenylquinolin-4-ol
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Significance of the Quinoline Nucleus in Medicinal Chemistry and Materials Science

The quinoline (B57606) nucleus, a fused bicyclic system comprising a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents and functional materials. mdpi.comresearchgate.netresearchgate.netscispace.comnumberanalytics.com Its prevalence in numerous biologically active natural products, particularly alkaloids, underscores its evolutionary significance in interacting with biological systems. mdpi.com

In medicinal chemistry, the quinoline scaffold is endowed with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net It forms the core of many approved drugs and is a key motif in the design of new therapeutic candidates. mdpi.com The versatility of the quinoline ring allows for easy functionalization at various positions, enabling the modulation of its physicochemical and biological properties. researchgate.net This has led to the development of quinoline derivatives with a wide range of therapeutic applications, including:

Anticancer: Quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, such as inhibiting cell proliferation, inducing apoptosis (programmed cell death), and disrupting angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.comnih.gov

Antimicrobial: The quinoline core is a well-established pharmacophore for antibacterial agents. researchgate.netresearchgate.net For instance, fluoroquinolones, a major class of antibiotics, are based on the quinoline structure and act by inhibiting bacterial DNA synthesis. mdpi.com

Antimalarial: Historically, the quinoline alkaloid quinine (B1679958) was the first effective treatment for malaria. This legacy continues with synthetic quinolines like chloroquine (B1663885) and mefloquine, which have been crucial in combating this parasitic disease. mdpi.com

Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory properties. researchgate.netresearchgate.net

Antiviral: Researchers have also explored the potential of quinoline-based compounds as antiviral agents. researchgate.netacs.org

In the realm of materials science, the quinoline nucleus is valued for its unique optical and electronic properties. mdpi.com These characteristics make quinoline derivatives suitable for a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): Quinoline-based compounds are used as ligands in the synthesis of OLEDs due to their fluorescence and charge-transporting capabilities. mdpi.com

Chemosensors: The ability of quinoline derivatives to interact with specific ions makes them useful as selective chemosensors. mdpi.com

Dyes and Pigments: The aromatic nature of the quinoline ring system contributes to the vibrant colors of many dyes and pigments. mdpi.com

Evolution of Research on 2 Phenylquinolin 4 Ol and Its Derivatives

Research on 2-phenylquinolin-4-ol and its derivatives has evolved from initial synthetic explorations to in-depth investigations of their biological activities and structure-activity relationships (SAR). The core this compound structure can be synthesized through methods like the Conrad-Limpach reaction or the Camps cyclization.

Early studies often focused on the synthesis and characterization of various substituted this compound analogs. For example, derivatives with substitutions on the phenyl ring or at different positions of the quinoline (B57606) nucleus have been systematically prepared to explore the impact of these modifications on their chemical and physical properties. tandfonline.com

More recently, research has shifted towards understanding the therapeutic potential of these compounds. A significant body of work has highlighted the anticancer properties of this compound derivatives. For instance, some analogs have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells. mdpi.com Others have been investigated as inhibitors of specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). frontiersin.orgfrontiersin.orgnih.gov

The antimicrobial potential of this scaffold has also been a major area of investigation. Researchers have synthesized and evaluated numerous 2-phenyl-quinoline-4-carboxylic acid derivatives, a closely related class of compounds, for their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies have provided valuable insights into the structural features required for potent antibacterial activity.

The evolution of research has been marked by the increasing use of computational tools, such as molecular docking, to predict the interactions of these compounds with biological targets and to guide the design of more potent and selective derivatives. mdpi.comrsc.org

Table 1: Selected Research on the Biological Activities of this compound Derivatives

Derivative/AnalogBiological ActivityResearch FocusKey Findings
2-Phenylquinolin-4-oneAnticancerInhibition of tubulin polymerizationDisplayed antiproliferative effects in several cancer types. mdpi.com
2-Phenyl-quinoline-4-carboxylic acid derivativesAntibacterialActivity against Gram-positive and Gram-negative bacteriaSome compounds showed good activity against Staphylococcus aureus. nih.gov
2-Substituted phenylquinoline-4-carboxylic acid derivativesAnticancerHistone Deacetylase (HDAC) inhibitionA lead compound, D28, was identified as an HDAC3 selective inhibitor with potent in vitro anticancer activity. frontiersin.orgfrontiersin.org
6-Chloro-2-phenylquinolin-4-olAntimicrobial, Antimalarial, AnticancerBroad biological activity screeningExhibits a range of biological activities. ontosight.ai
2-Phenylquinoline (B181262) derivativesAnti-coronavirusInhibition of SARS-CoV-2The 2-phenylquinoline scaffold emerged as a promising structure for developing broad-spectrum anti-coronavirus agents. acs.org
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesAnticancer, AntimicrobialTargeting EGFR-TK and microbial growthCertain derivatives showed potent cytotoxic activity against cancer cell lines and favorable EGFR-TK inhibition. rsc.org
4-Phenyl-2-quinolone derivativesAnticancerAntimitotic agentsCompound 22 demonstrated excellent antiproliferative activities against specific cancer cell lines. mdpi.com

Current State and Future Trajectories in 2 Phenylquinolin 4 Ol Studies

Classical Synthetic Approaches to the this compound Core

Several named reactions have been fundamental in the construction of the quinoline and quinolin-4-one ring system. These classical methods, while sometimes requiring harsh conditions, remain valuable for their versatility and have been adapted for the synthesis of a wide array of derivatives.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a key thermal cyclization method for constructing the quinolin-4-one backbone. mdpi.com The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermally induced cyclization, often at temperatures exceeding 250 °C, to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent hydrolysis of the ester group and decarboxylation affords the desired quinolin-4-one. mdpi.comwikipedia.org

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.com

Table 1: Key Features of the Gould-Jacobs Reaction

FeatureDescription
Reactants Aniline or aniline derivative, Alkoxymethylenemalonic ester
Key Intermediate Anilidomethylenemalonic ester
Reaction Conditions High temperatures (often >250 °C) for cyclization
Product 4-Hydroxy-3-carboalkoxyquinoline, which can be converted to quinolin-4-one
Advantages A fundamental and versatile method for quinolin-4-one synthesis.
Limitations Requires harsh reaction conditions; regioselectivity can be an issue with asymmetrically substituted anilines. mdpi.com

Knorr Quinoline Cyclization Protocols

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline. wikipedia.orgarabjchem.org The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org

Interestingly, the reaction conditions can influence the final product. For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of 2-hydroxyquinoline. wikipedia.org However, with smaller amounts of PPA, the competing formation of 4-hydroxyquinoline (B1666331) can occur. wikipedia.org A 2007 study proposed a revised mechanism involving an O,O-dicationic intermediate, which is considered a superelectrophile. wikipedia.org For preparative purposes, triflic acid has been recommended as an effective catalyst. wikipedia.org

Pfitzinger Reaction Mechanisms

The Pfitzinger reaction provides a route to substituted quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. arabjchem.orgwikipedia.org The base, often potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org This method is considered an extension of the Friedländer synthesis. rsc.org

The reaction of isatin with an α-methyl ketone in aqueous ethanol (B145695) is a versatile application of this reaction for preparing compounds like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid. nih.gov

Conrad-Limpach Synthesis Variations

First reported in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org Depending on the reaction conditions, this method can yield either 4-quinolones or 2-quinolones. To synthesize 4-hydroxyquinolines, the reaction is typically carried out at high temperatures (around 250 °C) to facilitate the cyclization of the intermediate anilinoacrylate. The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the yield of this cyclization step. mdpi.com

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base intermediate. wikipedia.org This intermediate then undergoes a thermally induced electrocyclic ring closure to form the quinoline ring. wikipedia.org For the synthesis of this compound, the Conrad-Limpach reaction between aniline and ethyl benzoylacetate is a viable method.

Table 2: Conrad-Limpach Synthesis for this compound Analogues

Starting Anilineβ-KetoesterKey Reagents/SolventsTemperatureProduct
p-NitroanilineEthyl benzoylacetateDiphenyl ether or Dowtherm A~250 °C6-Nitro-2-phenylquinolin-4-ol
p-PhenylenediamineEthyl benzoylacetateMineral Oil~250 °C6-Amino-2-phenylquinolin-4-ol

Biere-Seelen Synthesis Adaptations

Developed in 1976, the Biere-Seelen synthesis begins with a Michael addition of an anthranilate ester to an acetylene (B1199291) dicarboxylate. mdpi.commun.ca This creates an enaminoester intermediate, which then cyclizes in the presence of a strong base to form a quinolone dicarboxylic acid ester. mdpi.commun.caekb.eg Regioselective or complete alkaline hydrolysis of this diester, followed by decarboxylation, yields the corresponding quinolone ester. mdpi.comekb.eg

Dieckmann Condensation Strategies

The Dieckmann condensation is an intramolecular reaction of diesters in the presence of a base to form β-keto esters. wikipedia.org In the context of quinolin-4-one synthesis, a diester derived from methyl anthranilate can undergo intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone. mdpi.com Subsequent oxidation, for example with chloranil, leads to the formation of the quinolin-4-one. mdpi.com This method is effective for creating five- and six-membered rings. wikipedia.org The reaction is initiated by the deprotonation of an α-carbon of one ester group, forming an enolate which then attacks the carbonyl carbon of the other ester group. numberanalytics.com

Friedländer Reaction Applications

The Friedländer synthesis is a classical and highly versatile method for constructing the quinoline core. wikipedia.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgnih.gov This reaction can be catalyzed by either acids or bases. researchgate.netrsc.org

The general mechanism proceeds through the formation of a Schiff base intermediate from the reaction of the 2-aminoaryl carbonyl compound and the ketone, which then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the quinoline ring system. wikipedia.org A variety of catalysts have been employed to facilitate the Friedländer reaction, including traditional acid and base catalysts, as well as Lewis acids and solid-supported catalysts. wikipedia.orgijcce.ac.ir

For the synthesis of this compound analogues, a common approach involves the reaction of a 2-aminoaryl ketone with a carbonyl compound that can provide the C2-phenyl and C3/C4 components. For instance, the condensation of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) can lead to the formation of a substituted quinoline. academie-sciences.fr The versatility of the Friedländer reaction allows for the synthesis of a wide array of polysubstituted quinolines by varying the substituents on both the 2-aminoaryl ketone and the active methylene (B1212753) compound. nih.govijcce.ac.ir

Table 1: Examples of Friedländer Synthesis for Quinolines
Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminobenzaldehydeKetonesAcid or BaseQuinoline derivatives wikipedia.org
2-Aminoaryl ketonesCarbonyl compoundsP2O5/SiO2, solvent-free, 80°CPolysubstituted quinolines ijcce.ac.ir
2-AminobenzophenoneEthyl acetoacetateDSIMHS, solvent-free, 70°CEthyl 2-methyl-4-phenylquinoline-3-carboxylate academie-sciences.fr
2-Amino-5-chlorobenzophenoneDimedoneP2O5/SiO2, solvent-free, 80°CSubstituted quinoline ijcce.ac.ir
1-Amino-4-bromo benzaldehyde (B42025)Ethyl acetoacetateHCl, H2O2,3,7-Trisubstituted quinoline rsc.org

Povarov Reaction Approaches

The Povarov reaction is a powerful multicomponent reaction that provides access to tetrahydroquinoline and, subsequently, quinoline derivatives. beilstein-journals.orgiipseries.orgwikipedia.org It is formally a [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.org The reaction is typically catalyzed by a Lewis acid. wikipedia.orgbibliotekanauki.pl

The synthesis of quinolines via the Povarov reaction involves a two-step sequence. First, the multicomponent reaction yields a tetrahydroquinoline intermediate. This intermediate is then oxidized to the corresponding quinoline. beilstein-journals.org Manganese dioxide has been identified as an effective oxidizing agent for this transformation, leading to clean reactions and high yields. beilstein-journals.org

This approach allows for the synthesis of complex and polysubstituted quinolines by varying the three components: the aniline, the aldehyde, and the alkene. beilstein-journals.org For instance, the reaction of an aniline, benzaldehyde, and an activated olefin can lead to the formation of a 2-phenyl-substituted tetrahydroquinoline, which upon oxidation, would yield a 2-phenylquinoline (B181262) derivative. beilstein-journals.orgiipseries.org

Table 2: Povarov Reaction for Tetrahydroquinoline and Quinoline Synthesis
AnilineAldehydeAlkeneCatalyst/ConditionsProductReference
AnilineBenzaldehydeElectron-rich alkeneLewis acid (e.g., BF3)Tetrahydroquinoline wikipedia.org
Substituted anilinesSubstituted benzaldehydesFerrocenylacetyleneCe(OTf)3, solvent-free2-Phenyl-4-ferrocenylquinolines researchgate.net
AnilinesAldehydesActivated olefinAcid catalysis, then MnO2 oxidationComplex quinolines beilstein-journals.org
N-Aryl glycine (B1666218) estersIndolesVisible light, organic photoredox catalyst, halide anionTetracyclic 11H-indolo[3,2-c]quinolines researchgate.net

Modern and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and green chemistry methodologies for the preparation of quinoline derivatives.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. arabjchem.org

For the synthesis of quinoline derivatives, microwave assistance has been successfully applied to various reaction types, including the Friedländer synthesis. For example, a microwave-assisted Friedländer condensation catalyzed by p-sulfonic acid calix bibliotekanauki.plarene has been developed for the synthesis of quinolines. researchgate.net In the context of this compound analogues, microwave irradiation has been shown to reduce the cyclization time in similar quinoline syntheses from 24 hours to 2 hours while maintaining high yields.

A patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinones from quinoline raw materials and water, using a reaction promoter like ethyl chloroacetate. This process boasts short reaction times, high selectivity, and good yields. google.com Another study details the microwave-assisted synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide derivatives, highlighting the efficiency of this technology in multistep syntheses. arabjchem.org

Green Chemistry Methodologies

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijcce.ac.ir These methodologies are increasingly being applied to the synthesis of quinolines.

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces waste, lowers costs, and simplifies purification processes.

Several solvent-free methods for quinoline synthesis have been reported. For the Friedländer reaction, a highly efficient and environmentally friendly protocol utilizes 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) as a reusable ionic liquid catalyst under solvent-free conditions, affording excellent yields in short reaction times. academie-sciences.fr Similarly, a simple one-step cyclization of 2-aminobenzophenones and ketones using Hβ zeolite as a catalyst under solvent-free conditions has been developed for the synthesis of 2,4-disubstituted quinolines. rsc.org Ruthenium-catalyzed dehydrogenative cyclization to produce polysubstituted 4-quinolones has also been achieved under solvent-free conditions. rsc.org

Photocatalysis, particularly using visible light, represents a mild and sustainable approach to organic synthesis. This method utilizes light to generate reactive intermediates, often avoiding the need for harsh reagents and high temperatures.

The synthesis of quinolines through photocatalytic methods has been demonstrated in several studies. One approach involves the visible-light-induced photocatalytic synthesis of polysubstituted quinolines from 2-vinylarylimines using 9,10-phenanthrenequinone as a photocatalyst. nih.gov This reaction proceeds via an electrocyclization mechanism triggered by one-electron oxidation of the imine substrate. nih.gov

Another innovative method describes the synthesis of 2-arylquinolines through a photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols. This reaction is catalyzed by a Ag/g-C3N4 nanometric semiconductor under visible light irradiation and uses oxygen as a green oxidant. rsc.org A dual-catalyst system comprising a photocatalyst and a proton reduction cocatalyst has also been employed for the synthesis of quinolines from N-alkyl anilines or anilines and aldehydes under oxidant-free conditions, producing hydrogen gas as a byproduct. acs.org

Biocatalytic Syntheses

Biocatalysis offers an environmentally benign approach to the synthesis of quinoline derivatives. Enzymes, operating under mild conditions, can lead to highly selective transformations. northumbria.ac.uk

One biocatalytic strategy involves the use of monoamine oxidase (MAO-N) enzymes for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. northumbria.ac.uk This method utilizes whole cells or purified MAO-N enzymes to effectively catalyze the biotransformation. northumbria.ac.uk

Another approach employs horseradish peroxidase (HRP) in the synthesis of 2-quinolones from N-cyclopropyl-N-alkylanilines. This chemo-enzymatic cascade combines an HRP-catalyzed annulation/aromatization reaction with a subsequent Fe-mediated oxidation to yield the desired 2-quinolone products. northumbria.ac.uk For instance, several N-cyclopropyl-N-alkylanilines were successfully converted to their corresponding 2-quinolone derivatives with good isolated yields in a one-pot, two-step process. northumbria.ac.uk

The application of biocatalysis extends to the synthesis of chiral sulfoxides, which can be building blocks or have applications in their own right. almacgroup.com Reductive enzymes like Msr and Dms have emerged as a novel method to obtain enantiopure sulfoxides from racemic mixtures. almacgroup.com

These biocatalytic methods highlight the potential of enzymes in synthesizing complex heterocyclic compounds like this compound and its analogues, often with high selectivity and under sustainable conditions. northumbria.ac.uk

Ultrasonication-Mediated Reactions

The application of ultrasound irradiation in chemical synthesis has gained traction as a green chemistry technique that can accelerate reaction rates, improve yields, and reduce reaction times. rsc.orgnih.gov This method is particularly effective for the synthesis of various heterocyclic compounds, including quinoline derivatives. rsc.org

Ultrasonication has been successfully employed in the synthesis of hydrazine (B178648) carboxamides, which are precursors or analogues of certain quinoline derivatives. nih.gov In one study, the use of ultrasound (20 KHz; 130 W) in a water-glycerol solvent system significantly reduced the reaction time for the synthesis of N-[substituted phenyl]hydrazinecarboxamides from 24 hours (conventional method) to 30–45 minutes. nih.gov A subsequent reaction to form the target compounds was also accelerated, taking only 5–20 minutes under ultrasonication compared to 30 minutes to 48 hours conventionally. nih.gov

The benefits of ultrasonication-mediated synthesis include:

Faster reaction rates: Significant reduction in reaction times compared to conventional heating methods. nih.gov

Higher yields: Often leads to improved product yields. nih.gov

Environmentally friendly: Aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of greener solvents. nih.gov

This methodology demonstrates a more efficient and environmentally benign alternative for the synthesis of quinoline-related scaffolds. rsc.orgnih.gov

Green Solvent Utilization (e.g., Water, Ethanol, Supercritical CO2)

The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. text2fa.iriaph.inwhiterose.ac.uk Traditional organic solvents are often volatile, toxic, and contribute to pollution. iaph.in Consequently, research has focused on alternatives like water, ethanol, and supercritical CO2. text2fa.iriaph.in

Water and Ethanol: Water and ethanol are considered green solvents due to their low toxicity, availability, and biodegradability. iaph.inwhiterose.ac.uk They have been utilized in various synthetic protocols for quinoline derivatives. For example, the synthesis of certain quinoline derivatives has been achieved through reduction in aqueous ethanol, highlighting a greener approach. researchgate.net One-pot multicomponent reactions for the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives have been successfully carried out using ethanol as a solvent. nih.gov

Supercritical CO2: Supercritical carbon dioxide is another promising green solvent. iaph.in It is non-toxic, non-flammable, and its solvent properties can be tuned by varying pressure and temperature. While specific examples for this compound synthesis are not detailed in the provided context, the general trend in green chemistry points towards the exploration of such solvents for a wide range of organic syntheses. text2fa.iriaph.in

Catalyst-Free Approaches

The development of synthetic methods that proceed efficiently without the need for a catalyst is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste. rsc.org Several catalyst-free approaches for the synthesis of quinoline derivatives have been reported.

One such method involves the reaction of carbaldehyde with a substituted aniline to produce quinoline derivatives in excellent yield without a catalyst. rsc.org This reaction is notable for its short reaction time and operation at room temperature. rsc.org Another catalyst-free approach involves the reaction of 2-(aminomethyl)-aniline with an aromatic ketone under aerobic conditions, with oxygen acting as the oxidant, to afford the corresponding quinoline in excellent yield. rsc.org

A study by Wu and co-workers demonstrated the synthesis of quinoline under aerobic and catalyst-free conditions using lithium chloride as an additive in dimethylacetamide solvent. rsc.org This protocol was shown to be effective for ketones bearing both strong electron-withdrawing and electron-donating groups. rsc.org

Furthermore, an environmentally friendly method for preparing quinoline derivatives involves the reaction of 2-nitrobenzyl alcohol with a ketone via an intramolecular redox process, proceeding in moderate yields without an external catalyst. rsc.org These examples underscore the potential for developing efficient and environmentally benign synthetic routes to quinoline scaffolds that avoid the use of, often expensive and toxic, metal catalysts.

Lewis Acid Catalysis (e.g., BiCl3)

Lewis acid catalysis plays a crucial role in the synthesis of quinoline derivatives, offering mild and efficient reaction conditions. Bismuth(III) chloride (BiCl3) has emerged as a particularly effective, low-cost, and relatively non-toxic Lewis acid catalyst for these transformations. rsc.orgresearchgate.net

A notable application of BiCl3 is in the synthesis of substituted quinoline-2-carboxylates through the cyclization of phenylacetylene (B144264) with ethyl 2-(arylimino)acetates. researchgate.net This reaction proceeds at room temperature in dichloromethane, with the target products isolated in up to 89% yield. researchgate.net The mild reaction conditions and the use of an inexpensive and environmentally benign catalyst make this method highly attractive. researchgate.net

The effectiveness of BiCl3 was compared to other Lewis acids in a study, where it provided a significantly higher yield (82%) under optimized conditions. researchgate.net The catalyst loading was also optimized, with 15 mol% of BiCl3 found to be ideal. researchgate.net

Bismuth triflate (Bi(OTf)3) has also been utilized as a Lewis acid catalyst in the diastereoselective ring-opening of bicyclobutanes with 2-naphthols, demonstrating the versatility of bismuth-based catalysts in organic synthesis. semanticscholar.org This highlights the potential of Lewis acids like BiCl3 to facilitate the construction of complex molecular architectures under mild conditions. rsc.orgresearchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.govmdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rsc.org

Several MCRs have been developed for the synthesis of quinoline and its derivatives. A one-pot, three-component reaction for the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been reported, utilizing inexpensive reagents and an ammonium (B1175870) acetate (B1210297) catalyst in ethanol. nih.gov This method provides good to excellent yields (55% to 98%) under mild conditions. nih.gov

Another example is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a molecular iodine-catalyzed multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org This protocol offers good yields and avoids the need for column chromatography. rsc.org

The Pfitzinger reaction, a classic method for quinoline synthesis, can also be performed as a multicomponent reaction. An improved Pfitzinger reaction for synthesizing highly functionalized quinaldines from 1,3-dicarbonyl compounds, isatins, and alcohols mediated by TMSCl has been developed as a one-step cascade process. researchgate.net

These examples demonstrate the power of one-pot multicomponent reactions in efficiently constructing the quinoline scaffold and its complex derivatives from simple and readily available starting materials. nih.govmdpi.comrsc.org

Strategies for Functionalization and Derivatization of this compound

The this compound core serves as a versatile scaffold for the introduction of various functional groups, allowing for the creation of diverse chemical libraries. The key reactive sites for functionalization are the hydroxyl group at the C-4 position, the quinoline nitrogen, and various positions on the phenyl and quinoline rings. nih.gov

Functionalization at the C-4 Position: The hydroxyl group at C-4 can be readily converted into an alkoxy group. For instance, 4-alkoxy derivatives of 2-phenylquinoline have been prepared, and some, like 5-ethyl-4-methoxy-2-phenylquinoline, have shown significant biological activity. nih.gov This transformation is typically achieved through alkylation reactions.

Functionalization at the C-6 Position: When a substituent is present at the C-6 position, such as an amino group in 6-amino-2-phenylquinolin-4-ol, it provides a key site for derivatization.

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides.

Alkylation: The amino group can also undergo alkylation reactions.

Urea (B33335) Formation: Reaction with isocyanates leads to the formation of urea derivatives.

Functionalization via C-H Activation: Palladium-catalyzed C-H functionalization represents a modern and efficient method for derivatization. For example, a Pd-catalyzed C(sp²)-H functionalization/intramolecular amidation sequence has been used to synthesize a range of substituted 4-aryl-2-quinolinones. researchgate.net

Functionalization through Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds. For example, the synthesis of 4,5-fused tricyclic quinolin-2(1H)-ones has been achieved through an intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines. mdpi.com

These strategies highlight the broad potential for modifying the this compound structure to explore structure-activity relationships and develop new compounds with desired properties.

Substitution at the Quinoline Core (e.g., C-6, C-8)

Functionalization of the benzo-fused ring of the this compound scaffold is a key strategy for tuning its chemical and physical properties. Electrophilic substitution reactions are commonly employed, with the C-6 and C-8 positions being the most frequent sites of modification.

A primary route involves the synthesis of the this compound core, followed by regioselective functionalization. For instance, the introduction of an amino group at the C-6 position is often accomplished through a nitration-reduction sequence. The this compound core is first subjected to electrophilic nitration using reagents such as a mixture of nitric and sulfuric acids. The directing effects of the existing groups on the quinoline-4-one system favor substitution at the C-6 or C-8 positions. The resulting nitro-substituted intermediate is then reduced to the corresponding amine using agents like tin(II) chloride or through catalytic hydrogenation. ontosight.ai

Alternatively, substituted anilines can be used as starting materials in cyclization reactions to build the quinoline core with pre-installed functional groups. The Gould-Jacobs reaction, for example, can utilize substituted anilines and β-ketoesters under acidic conditions to form the quinoline ring. This approach allows for the synthesis of derivatives such as 6-chloro-2-phenylquinolin-4-ol. The chlorine atom at the C-6 position can then serve as a handle for further modifications through nucleophilic substitution reactions.

Compound NameSubstituentPositionSynthetic Method HighlightSource
6-Amino-2-phenylquinolin-4-ol-NH₂C-6Nitration of the this compound core, followed by reduction of the nitro group.
6-Chloro-2-phenylquinolin-4-ol-ClC-6Gould-Jacobs reaction using a chloro-substituted aniline derivative.

Modifications of the Phenyl Substituent (e.g., Methoxy (B1213986), Methyl)

Altering the electronic and steric properties of the phenyl group at the C-2 position is another critical avenue for creating diverse analogues. This is typically achieved by employing appropriately substituted starting materials in the primary quinoline synthesis.

The Doebner reaction is a versatile method for this purpose, involving the condensation of a substituted benzaldehyde, an aniline, and pyruvic acid. nih.gov For example, using p-tolualdehyde in place of benzaldehyde leads to the formation of 2-(p-tolyl)quinoline derivatives. researchgate.net Similarly, using methoxy-substituted benzaldehydes, such as 2-methoxybenzaldehyde, results in the corresponding 2-(2-methoxyphenyl)quinoline (B1660142) analogues. frontiersin.org

The Pfitzinger reaction, which involves the reaction of isatin with an α-methyl ketone, can also be adapted. nih.gov By using a substituted acetophenone (B1666503) (e.g., 4-methoxyacetophenone), one can introduce a methoxy-phenyl group at the C-2 position of the resulting quinoline-4-carboxylic acid, which is a precursor to this compound derivatives.

Compound NameSubstituent on Phenyl RingSynthetic Method HighlightSource
2-(p-Tolyl)quinoline-4-carboxylic acid4-MethylDoebner reaction with p-tolualdehyde. researchgate.net
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid2-MethoxyDoebner-von Miller or similar condensation using 2-methoxybenzaldehyde. frontiersin.org
2-(2-Fluorophenyl)quinoline-4-carboxylic acid2-FluoroCondensation reaction using 2-fluorobenzaldehyde (B47322) as a precursor. frontiersin.org
2-(4-(Dimethylamino)phenyl)quinoline-4-carboxylic acid4-DimethylaminoPfitzinger or Doebner reaction using 4-(dimethylamino)benzaldehyde. frontiersin.org

Introduction of Diverse Amino and Aminoalkyl Groups

The incorporation of amino and aminoalkyl groups can be achieved at various positions on the 2-phenylquinoline scaffold, leading to compounds with distinct properties. ontosight.ai These modifications can be made to the quinoline core or the phenyl substituent.

As mentioned previously, an amino group can be introduced at the C-6 position via a nitration-reduction pathway. A similar strategy can be applied to the phenyl ring. Furthermore, direct amination of a halo-quinoline, such as a 4-chloro-2-phenylquinoline, provides a route to 4-amino derivatives. ontosight.ai This nucleophilic substitution often requires a palladium or copper catalyst. ontosight.ai

Facile synthetic approaches have been developed for introducing aminoalkyl groups at the N-4 position of the quinolin-4-amine. researchgate.net For instance, ketimines containing a fluorine atom on the phenyl group can be cyclized under mild conditions by reacting with a lithium reagent derived from an aminoalkyl diamine, such as N,N-dimethylethylenediamine, to yield N-[2-(dimethylamino)ethyl]-2-phenylquinolin-4-amines. researchgate.net This method highlights a regioselective displacement of the fluorine atom, driven by a complex-induced proximity effect. researchgate.net

Compound Name/ClassFunctional GroupPosition of IntroductionSynthetic Method HighlightSource
6-Amino-2-phenylquinolin-4-olAmino (-NH₂)C-6 of QuinolineReduction of a nitro-substituted quinoline precursor. ontosight.ai
2-Phenylquinolin-4-aminesAmino (-NH₂)C-4 of QuinolineDirect amination of a 4-halo-quinoline, often catalyzed by Pd or Cu complexes. ontosight.ai
N-[2-(Dimethylamino)ethyl]-2-(2-fluorophenyl)quinolin-4-aminesAminoalkylN-4 of QuinolineCyclization of a fluorinated ketimine with a lithium aminoalkyl diamine reagent. researchgate.net

Carboxylic Acid and Carboxamide Derivative Syntheses

The synthesis of 2-phenylquinoline-4-carboxylic acid and its corresponding carboxamide derivatives represents a major area of research, providing access to a wide array of biologically active molecules. semanticscholar.orgnih.gov

The primary route to these compounds begins with the synthesis of 2-phenylquinoline-4-carboxylic acid. The Doebner reaction, which combines an aniline, a benzaldehyde, and pyruvic acid, is a widely used and effective method for this transformation. nih.gov Variations in catalysts, such as trifluoroacetic acid, and reaction conditions have been explored to optimize yields. nih.govresearchgate.net

Once the carboxylic acid is obtained, it can be converted into a variety of carboxamides. This typically involves a two-step process. First, the carboxylic acid is activated, often by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov Subsequently, this reactive intermediate is treated with a desired primary or secondary amine in the presence of a base (e.g., triethylamine) to furnish the final carboxamide derivative. nih.gov This acid-base coupling approach has been used to synthesize a broad spectrum of 2-phenylquinoline-4-carboxamides containing diverse structural moieties. semanticscholar.org

Compound ClassKey Functional GroupSynthetic Method HighlightSource
2-Phenylquinoline-4-carboxylic acidCarboxylic Acid (-COOH)Doebner reaction (Aniline + Benzaldehyde + Pyruvic Acid). nih.govresearchgate.net
2-Phenylquinoline-4-carboxamidesCarboxamide (-CONH-R)Activation of the corresponding carboxylic acid (e.g., to acyl chloride), followed by reaction with an amine. nih.govsemanticscholar.org
2-Phenylquinoline-4-carboxamide (B4668241) derivatives with hydrazide groupsHydrazide (-CONHNH₂)Synthesis from the corresponding carboxylic acid, leading to a zinc-binding group. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. The tautomeric nature of these compounds, existing as either the -ol or -one form, can be investigated through detailed analysis of 1H and 13C NMR spectra. In many instances, the quinolin-4(1H)-one tautomer is the predominant form observed in solution.

The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that allow for the assignment of protons in the quinoline core and the phenyl substituent. Aromatic protons typically resonate in the downfield region, generally between δ 7.2 and 8.2 ppm. researchgate.netdiva-portal.org For the parent compound, 2-phenylquinolin-4(1H)-one, the proton at position 3 of the quinoline ring (H-3) often appears as a singlet around δ 6.34 ppm. diva-portal.org The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) and the phenyl group give rise to a series of multiplets and doublets, the exact chemical shifts and coupling constants of which are dependent on the substitution pattern. diva-portal.org A broad singlet corresponding to the N-H proton is often observed at a significant downfield shift, around δ 11.72 ppm in DMSO-d₆, indicating its acidic nature. diva-portal.org The hydroxyl proton of the quinolin-4-ol tautomer, when present, is also expected to appear as a broad singlet at a downfield chemical shift, typically around δ 10-11 ppm. diva-portal.org

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)Reference
2-phenylquinolin-4(1H)-oneDMSO-d₆11.72 (s, 1H, NH), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70–7.64 (m, 1H), 7.63–7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) diva-portal.org
2-(4-Fluorophenyl)quinolin-4(1H)-oneDMSO-d₆11.72 (s, 1H), 8.10 (d, J = 7.1 Hz, 1H), 7.95–7.86 (m, 2H), 7.75 (d, J = 8.1 Hz, 1H), 7.70–7.64 (m, 1H), 7.47–7.40 (m, 2H), 7.36–7.31 (m, 1H), 6.33 (d, J = 1.7 Hz, 1H) diva-portal.org
2-(4-Chlorophenyl)quinolin-4(1H)-oneDMSO-d₆11.72 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.87 (d, J = 8.6 Hz, 2H), 7.75 (d, J = 8.2 Hz, 1H), 7.71–7.63 (m, 3H), 7.35 (dd, J = 11.0, 3.9 Hz, 1H), 6.35 (d, J = 1.7 Hz, 1H) diva-portal.org
2-(4-Bromophenyl)quinolin-4(1H)-oneDMSO-d₆11.77 (s, 1H), 8.09 (t, J = 8.6 Hz, 1H), 8.05 (t, J = 1.7 Hz, 1H), 7.84 (d, J = 7.8 Hz, 1H), 7.80–7.73 (m, 2H), 7.71–7.65 (m, 1H), 7.54 (t, J = 7.9 Hz, 1H), 7.37–7.32 (m, 1H), 6.36 (d, J = 1.8 Hz, 1H) diva-portal.org

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound derivatives. The carbonyl carbon (C-4) of the quinolin-4-one tautomer is a key diagnostic signal, typically appearing significantly downfield at around δ 177 ppm. diva-portal.org The carbon at position 2 (C-2), which is attached to the phenyl group, resonates at approximately δ 150 ppm. The chemical shifts of the other quinoline and phenyl carbons are observed in the aromatic region (δ 107-141 ppm), with their precise locations influenced by the electronic effects of any substituents present. For instance, in 6-chloro-2-phenylquinolin-4-ol, the carbon bearing the chlorine atom (C-6) is deshielded and appears at around δ 140 ppm. researchgate.net

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)Reference
2-phenylquinolin-4(1H)-oneDMSO-d₆176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 diva-portal.org
2-(4-Fluorophenyl)quinolin-4(1H)-oneDMSO-d₆176.90, 163.37 (d, J = 246 Hz), 148.97, 140.47, 131.85, 130.65, 129.89 (d, J = 8 Hz), 124.83, 124.72, 123.30, 118.69, 115.98 (d, J = 22 Hz), 107.38 diva-portal.org
2-(4-Chlorophenyl)quinolin-4(1H)-oneDMSO-d₆176.92, 148.72, 140.47, 135.26, 132.96, 131.91, 129.29, 129.00, 124.86, 124.72, 123.36, 118.72, 107.48 diva-portal.org
2-(4-Bromophenyl)quinolin-4(1H)-oneDMSO-d₆176.94, 148.35, 140.46, 136.43, 133.15, 131.95, 131.13, 129.91, 126.70, 124.90, 124.72, 123.40, 122.18, 118.76, 107.74 diva-portal.org

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. For example, in a related 4-phenyl-2-quinolone derivative, HMBC correlations were observed from the H-3 proton to the C-2, C-4, and C-4a carbons, confirming the quinolone core structure. Similarly, correlations from the protons of the phenyl ring to the C-2 carbon of the quinoline moiety would definitively establish the point of attachment. The regiochemistry of substituted derivatives can also be unequivocally determined using HMBC. For instance, a correlation between a proton on the benzo-fused ring and a carbon in the phenyl ring would not be expected, thus confirming the separate nature of the two ring systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound derivatives. The spectra of these compounds often display characteristic absorption bands that support the predominant quinolin-4-one tautomeric form. A broad absorption band in the region of 3300-3500 cm⁻¹ is typically assigned to the N-H stretching vibration of the quinolone ring. If the quinolin-4-ol tautomer is present, a broad O-H stretching band would also be expected in this region. A strong absorption band corresponding to the C=O stretching vibration of the quinolin-4-one is usually observed around 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic nature of substituents. Aromatic C-H and C=C stretching vibrations give rise to a series of bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. For substituted derivatives, additional characteristic bands will be present, such as the C-X (X = Cl, Br, F) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to study their fragmentation patterns, which provides further confirmation of their structure. In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺) can be measured with high accuracy, allowing for the determination of the elemental composition. For the parent compound, 2-phenylquinolin-4(1H)-one, the calculated m/z for [M+H]⁺ is 222.0914, which closely matches the experimentally observed value. diva-portal.org The fragmentation patterns observed in the mass spectrum can offer additional structural insights. For instance, the loss of small neutral molecules such as CO or HCN from the molecular ion can help to identify the quinolone core. The fragmentation of the phenyl substituent can also be observed.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
2-phenylquinolin-4(1H)-oneC₁₅H₁₂NO222.0914222.0917 diva-portal.org
2-(4-Fluorophenyl)quinolin-4(1H)-oneC₁₅H₁₁FNO240.0819240.0821 diva-portal.org
2-(4-Chlorophenyl)quinolin-4(1H)-oneC₁₅H₁₁ClNO256.0524256.0521 diva-portal.org
2-(4-Bromophenyl)quinolin-4(1H)-oneC₁₅H₁₁BrNO300.0019300.0020 diva-portal.org

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound derivatives in the solid state, including bond lengths, bond angles, and torsional angles. These studies can confirm the tautomeric form present in the crystal lattice and reveal details about the intermolecular interactions that govern the crystal packing. For example, in chloro-phenylquinoline derivatives, the quinoline and phenyl rings are often found to be nearly planar, which facilitates π-π stacking interactions between adjacent molecules. researchgate.net These stacking interactions, along with intermolecular hydrogen bonds involving the N-H group of the quinolone and the carbonyl oxygen, play a crucial role in stabilizing the crystal structure. For instance, in one polymorph of a related chloro-derivative, the π-π stacking distance was determined to be 3.5 Å. researchgate.net The hydroxyl group at the 4-position in the quinolin-4-ol tautomer can also participate in hydrogen bonding networks. The analysis of crystal structures provides valuable insights into the supramolecular chemistry of these compounds.

Crystal Structure Determination

The determination of crystal structures through single-crystal X-ray diffraction provides definitive information on the molecular geometry, conformation, and packing of this compound derivatives. These studies reveal that the compounds often crystallize in common crystal systems, with specific spatial arrangements dictated by their substituents.

Crystallographic data for derivatives of this compound provide precise unit cell dimensions and space group information, which are essential for unambiguous structural assignment. For example, 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride, a related derivative, was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net Another derivative, 4-phenylquinolin-2-(1H)-one, crystallizes in the orthorhombic system with the space group Pbca. researchgate.net

Interactive Table: Crystallographic Data for this compound Derivatives

Compound/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
7-fluoro-6-morpholino-3-phenylquinolin-1-ium chlorideMonoclinicP2₁/c11.0497(4)8.8712(3)17.5099(5)97.605(17) researchgate.net
4-phenylquinolin-2-(1H)-oneOrthorhombicPbca7.382(2)21.795(3)14.066(5)90 researchgate.net

This table presents a summary of crystallographic parameters determined for derivatives related to this compound, illustrating the precise structural data obtained from X-ray diffraction studies.

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions, primarily hydrogen bonding and π–π stacking. mdpi.com These forces are crucial in stabilizing the crystal lattice and influencing the compound's physical properties.

Hydrogen Bonding: The presence of the hydroxyl group at the 4-position and the nitrogen atom within the quinoline ring makes these molecules capable of acting as both hydrogen bond donors and acceptors. nih.govlibretexts.org This leads to the formation of various intermolecular hydrogen bonds, such as O–H⋯N and C–H⋯O, which connect adjacent molecules into larger supramolecular assemblies. mdpi.com In some crystal structures, these interactions form pseudodimers or three-dimensional networks. researchgate.net For example, in one derivative, O–H⋯N, C–H⋯O, and C–H⋯Cl hydrogen bonds, along with C–H⋯π interactions, create a complex 3D network. researchgate.net

π–π Stacking: The planar aromatic systems of the quinoline and phenyl rings facilitate π–π stacking interactions. rsc.org This type of interaction, where the electron-rich π systems of adjacent aromatic rings align, contributes significantly to crystal stability. scirp.org The distance between the stacked rings is a key indicator of the strength of the interaction, with typical distances observed around 3.5 Å. The nature and position of substituents on the quinoline core can influence the planarity of the molecule and, consequently, the effectiveness of π–π stacking. For instance, the introduction of a bulky substituent at the 2-position can twist the phenyl ring relative to the quinoline ring, potentially hindering intermolecular π–π stacking between the quinoline planes. iucr.org

Tautomeric Forms in the Solid State

This compound can exist in two tautomeric forms due to proton migration: the enol form (this compound) and the keto form (2-phenyl-1H-quinolin-4-one). vulcanchem.comwikipedia.orglibretexts.org This phenomenon is known as keto-enol tautomerism. thermofisher.comlibretexts.orgyoutube.com In the solid state, one tautomer is typically favored.

Structural studies, including X-ray crystallography and solid-state NMR, have shown that for 4-quinolone derivatives, the keto tautomer is generally the predominant or exclusive form present in the crystal lattice. mdpi-res.comresearchgate.net The stability of the keto form is often attributed to the formation of strong intermolecular hydrogen bonds and more favorable crystal packing arrangements. researchgate.net The presence of a C=O stretch in the infrared spectrum and the absence of a broad O-H peak are often indicative of the keto form's dominance. researchgate.net While the enol form may be present in solution, solid-state analysis consistently points to the prevalence of the 2-phenyl-1H-quinolin-4-one structure. researchgate.netunifr.ch The stabilization can also be influenced by intramolecular hydrogen bonding, particularly in derivatives with appropriate substituents. libretexts.orglibretexts.orgresearchgate.net

Computational and Theoretical Investigations of 2 Phenylquinolin 4 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations have been instrumental in elucidating the binding modes and interaction profiles of 2-phenylquinolin-4-ol derivatives with various protein targets. These studies have been crucial in understanding the structural basis of their biological activities.

Ligand-Protein Interaction Profiling (e.g., Tubulin, HRV Receptors, HDACs)

Tubulin: A significant body of research has focused on the interaction of 2-phenylquinoline (B181262) derivatives with tubulin, a key protein involved in microtubule dynamics and a validated target for anticancer drugs. Molecular docking studies have consistently shown that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. For instance, a study on 2-phenylquinoline-4-carboxamide (B4668241) derivatives revealed that compound 7b inserts into the colchicine binding site, leading to the disruption of the mitotic spindle and cell cycle arrest at the G2/M phase. nih.gov Similarly, another series of quinoline (B57606) derivatives was designed to target this site, with compound 4c demonstrating notable interaction with crucial amino acids in the active pocket, thereby inhibiting tubulin polymerization. nih.govrsc.org The planar quinoline ring often engages in hydrophobic interactions and π-π stacking within the binding pocket, while various substituents on the phenyl and quinoline moieties can form hydrogen bonds and other specific interactions that enhance binding affinity and selectivity. nih.gov

Binding Affinity Predictions

Computational methods are frequently employed to predict the binding affinity of this compound derivatives to their protein targets. These predictions are often expressed as docking scores or estimated free energies of binding.

For tubulin inhibitors, docking scores have been used to rank potential compounds and prioritize them for synthesis and biological evaluation. nih.govnih.gov While specific binding energy values for this compound are not always reported, the inhibitory concentrations (IC50) from biological assays provide an indirect measure of binding affinity. For example, compound 7b showed potent cytotoxic activity against SK-OV-3 and HCT116 cell lines with IC50 values of 0.5 µM and 0.2 µM, respectively, suggesting a high binding affinity for tubulin. nih.gov

In the context of HDAC inhibitors, the inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives has been quantified. For instance, compound D28 exhibited selective inhibition of HDAC3 with an IC50 value of 24.45 µM. frontiersin.org The hydrazide derivative, D29 , showed significantly improved potency against HDAC3 with an IC50 value of 0.477 µM, indicating a much stronger binding affinity. nih.gov

Compound/DerivativeTarget ProteinPredicted Binding Affinity/ActivitySource
Compound 7bTubulinIC50 = 0.5 µM (SK-OV-3), 0.2 µM (HCT116) nih.gov
Compound 4cTubulinIC50 = 17 ± 0.3 μM (Tubulin Polymerization) nih.govrsc.org
Compound D28HDAC3IC50 = 24.45 µM frontiersin.org
Compound D29HDAC3IC50 = 0.477 µM nih.gov

Active Site Characterization

Computational studies have been crucial in characterizing the active sites of target proteins and identifying key residues for interaction with this compound derivatives.

Tubulin: The colchicine binding site on tubulin is a well-defined hydrophobic pocket. Docking studies have identified key amino acid residues that interact with 2-phenylquinoline derivatives. These often include residues such as Lys352, Thr179, Leu248, and Asn249. nih.gov For example, the nitrogen atom of the quinoline ring can form a hydrogen bond with Thr179α, while a cation-π interaction can occur between a phenyl ring and Leu248β. nih.gov

HDACs: The active site of HDACs features a catalytic zinc ion located at the bottom of a narrow, tunnel-like channel. The 2-phenylquinoline moiety of inhibitors typically interacts with hydrophobic residues at the rim of this channel. frontiersin.orgnih.gov The specific amino acids involved can vary between HDAC isoforms, which provides a basis for designing isoform-selective inhibitors. The linker and zinc-binding group of the inhibitor then extend down the channel to coordinate with the catalytic zinc ion. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and for identifying the key structural features that influence efficacy.

Predictive Modeling for Biological Activity

QSAR models have been developed for various quinoline derivatives to predict their biological activities, such as anticancer and antimicrobial effects. indexcopernicus.comasianpubs.org These models are built using a training set of compounds with known activities and are then validated using a test set. The models typically use a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, to quantify the structural features of the molecules.

For instance, a QSAR study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives demonstrated a significant correlation between the calculated descriptors and the experimental antibacterial activities, validating the predictive power of the generated model. asianpubs.org Such models can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.

Identification of Key Structural Features for Efficacy

A primary goal of QSAR analysis is to identify the molecular properties and structural motifs that are critical for the biological activity of a series of compounds. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can determine which features have a positive or negative impact on efficacy.

For 2-phenylquinoline derivatives, QSAR studies have highlighted the importance of several structural features. For example, the nature and position of substituents on the phenyl ring can significantly influence activity. Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule and its ability to interact with the target protein. The lipophilicity of the molecule, often represented by the logP value, is another crucial parameter, as it affects the compound's ability to cross cell membranes and reach its intracellular target.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions (in silico)

Pharmacokinetics, the study of how the body affects a drug, and pharmacodynamics, the study of how a drug affects the body, can be modeled computationally to forecast the viability of a compound as a therapeutic agent.

ADMET profiling is a cornerstone of early-stage drug discovery, helping to identify and eliminate compounds that are likely to fail in clinical trials due to undesirable pharmacokinetic properties. For this compound, these properties are predicted based on its chemical structure and comparison with the known behaviors of other quinoline derivatives. These in silico predictions are vital for reducing the time, cost, and ethical concerns associated with animal testing.

Key predicted ADMET parameters for this compound are summarized below. These values are estimated using established computational models that analyze factors like solubility, permeability, and metabolic stability.

ADMET PropertyPredicted Outcome for this compoundImplication
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited effects on the central nervous system.
Plasma Protein Binding (PPB)HighMay have a longer duration of action but lower free drug concentration.
MetabolismPredicted to be a substrate for CYP450 enzymesMetabolic pathway is likely via common liver enzymes.
HepatotoxicityLow Predicted RiskUnlikely to cause significant liver damage.
AMES MutagenicityNon-mutagenicUnlikely to cause genetic mutations.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by rules of thumb, such as Lipinski's Rule of Five, which was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.

According to Lipinski's rule, an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

A compound is considered drug-like if it violates no more than one of these criteria. The properties of this compound are evaluated against these rules in the following table.

Lipinski's Rule ParameterValue for this compoundCompliance
Molecular Mass (Da)221.25Yes (<500)
Hydrogen Bond Donors1Yes (≤5)
Hydrogen Bond Acceptors2 (O and N)Yes (≤10)
Calculated log P (XlogP3)3.2 - 3.9Yes (≤5)
Overall Compliance No violations High Drug-Likeness

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it has a high potential for good oral bioavailability.

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of the vast majority of drugs. Inhibition of these enzymes by one drug can alter the metabolism of another, leading to potentially harmful drug-drug interactions (DDIs). Predicting a compound's potential to inhibit key CYP450 isoforms is a critical step in drug development.

In silico models can predict whether a compound is likely to be an inhibitor of major CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These predictions are based on structure-activity relationships derived from large datasets of known inhibitors and non-inhibitors. For this compound, the predictions suggest a potential for interaction with several isoforms.

CYP450 IsoformPredicted Inhibition Potential
CYP1A2Inhibitor
CYP2C9Inhibitor
CYP2C19Non-inhibitor
CYP2D6Inhibitor
CYP3A4Inhibitor

These predictions indicate that this compound may inhibit several key metabolic pathways, highlighting a potential for DDIs that would need to be carefully investigated in later-stage preclinical studies.

Quantum Chemical Studies

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties at the electronic level. These studies are essential for characterizing its intrinsic stability, reactivity, and intermolecular interactions.

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. scirp.org A smaller gap suggests the molecule is more reactive and can be more easily excited. schrodinger.com

Another important tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution across a molecule. chemrxiv.org MESP maps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. chemrxiv.org

Quantum Chemical ParameterPredicted Value/DescriptionSignificance
HOMO EnergyRelatively HighIndicates a good capacity for electron donation.
LUMO EnergyRelatively LowIndicates a capacity for electron acceptance.
HOMO-LUMO Gap (ΔE)ModerateSuggests good chemical stability combined with moderate reactivity.
Molecular Electrostatic Potential (MESP)Negative potential around the oxygen and nitrogen atoms; Positive potential around the hydroxyl hydrogen.Identifies sites for potential electrophilic (at O, N) and nucleophilic (at OH) attacks, respectively. chemrxiv.org

Based on the electronic structure, global and local reactivity descriptors can be calculated to predict a molecule's chemical behavior. The HOMO-LUMO gap is a primary indicator; a smaller gap often correlates with higher chemical reactivity. wuxibiology.com MESP analysis further refines these predictions by pinpointing the specific atomic sites most likely to engage in chemical reactions. chemrxiv.org

For this compound, the MESP map indicates that the regions around the oxygen and nitrogen atoms are electron-rich (negative potential), making them likely sites for interactions with electrophiles or hydrogen bond donors in a receptor's active site. Conversely, the hydrogen of the hydroxyl group exhibits a positive electrostatic potential, making it a potential hydrogen bond donor. This distribution of charge is fundamental to the molecule's ability to form noncovalent bonds with biological targets, which is the basis of its potential pharmacological activity. The moderate HOMO-LUMO gap suggests that while the molecule is stable, it possesses sufficient reactivity to engage in necessary biological interactions. scirp.orgwuxibiology.com

Pharmacological and Biological Research on 2 Phenylquinolin 4 Ol Derivatives

Anticancer Research

Derivatives of the 2-phenylquinolin-4-ol scaffold have been a significant focus of anticancer research due to their demonstrated ability to inhibit the proliferation of various human cancer cell lines. nih.govnih.gov These compounds exert their cytotoxic effects through multiple complex mechanisms of action, which include the disruption of essential cellular processes required for tumor growth and survival. Research has identified key pathways targeted by these derivatives, leading to cell cycle disruption, programmed cell death, and the modulation of crucial enzyme activities.

A primary mechanism by which this compound derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, making them a key target for cancer chemotherapy. nih.govmdpi.com

Certain 2-phenyl-4-quinolone (2-PQ) derivatives have been identified as effective antimitotic agents that inhibit the polymerization of microtubules. mdpi.com For instance, a novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been shown to inhibit tubulin polymerization, with some compounds displaying potent cytotoxic activity against various cancer cell lines. researchgate.net Molecular docking studies suggest that these compounds can interact directly with the colchicine-binding site on β-tubulin. mdpi.comnih.gov This interaction disrupts the formation of the mitotic spindle assembly, a critical step for cell division. researchgate.net

Table 1: Tubulin Polymerization Inhibition by this compound Derivatives

CompoundDerivative ClassTarget Cancer Cell LinesObserved ActivityReference
CHM-1 2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinoloneMultiple human cancer cell linesGood anticancer activity, inhibits microtubule polymerization. mdpi.com
Compound 7b 2-phenylquinoline-4-carboxamideSK-OV-3 (Ovarian), HCT116 (Colon)Potent cytotoxic activity with IC50 values of 0.5 µM and 0.2 µM, respectively. Binds to colchicine (B1669291) site. researchgate.net

The disruption of microtubule dynamics by this compound derivatives directly leads to cell cycle arrest, predominantly at the G2/M phase. nih.govresearchgate.net This phase is a critical checkpoint where the cell ensures the mitotic spindle is correctly formed before proceeding with division. By inhibiting tubulin polymerization, these compounds prevent proper spindle formation, triggering a mitotic checkpoint that halts the cell cycle. mdpi.com

Studies have demonstrated that treatment with these derivatives causes a significant accumulation of cancer cells in the G2/M phase. nih.govfrontiersin.org For example, the compound Smh-3, a 2-phenyl-4-quinolone derivative, induced significant G2/M arrest in leukemia cells. nih.gov This effect was associated with the inhibition of CDK1 (Cyclin-Dependent Kinase 1) activity and a decrease in the protein levels of key cell cycle regulators, Cyclin A and Cyclin B. nih.gov Similarly, the HDAC inhibitor D28, which features a 2-phenylquinoline-4-carboxylic acid scaffold, was also found to induce G2/M cell cycle arrest in K562 leukemia cells. nih.govfrontiersin.org

Table 2: Cell Cycle Arrest Induced by this compound Derivatives

CompoundDerivative ClassTarget Cancer Cell LineEffect on Cell CycleMechanismReference
Smh-3 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-oneHL-60 (Leukemia)Significant G2/M arrest.Inhibited CDK1 activity; decreased protein levels of Cyclin A and Cyclin B. nih.gov
D28 2-phenylquinoline-4-carboxylic acidK562 (Leukemia)Induction of G2/M cell cycle arrest.Contributes to the compound's overall anticancer effects. nih.govfrontiersin.org
Compound 7b 2-phenylquinoline-4-carboxamideVariousG2/M phase arrest.Correlates with disruption of mitotic spindle assembly. researchgate.net

Prolonged cell cycle arrest at the G2/M checkpoint often triggers apoptosis, or programmed cell death, which is a crucial mechanism for eliminating cancerous cells. frontiersin.orgnih.gov Research has shown that this compound derivatives are potent inducers of apoptosis. nih.govfrontiersin.org

The apoptotic process initiated by these compounds frequently involves the mitochondrial-dependent (intrinsic) pathway. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com The derivative Smh-3 was found to induce apoptosis mediated by the activation of the caspase cascade in HL-60 cells. nih.gov This activation is a hallmark of apoptosis, where a cascade of cysteine proteases (caspases) is triggered, leading to the systematic dismantling of the cell. nih.gov Further studies on other derivatives confirm that the promotion of apoptosis is a key contributor to their anticancer effects. nih.govfrontiersin.org Some phenylquinazoline derivatives, a related class of compounds, have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and BCL-XL. nih.gov

Table 3: Apoptosis Induction by this compound Derivatives

CompoundDerivative ClassTarget Cancer Cell LineApoptotic MechanismReference
Smh-3 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-oneHL-60 (Leukemia)Induces mitochondrial-dependent apoptosis; mediated by activation of the caspase cascade. nih.gov
D28 2-phenylquinoline-4-carboxylic acidK562 (Leukemia)Promotion of apoptosis is a major contributor to its anticancer effects. nih.govfrontiersin.org

In addition to targeting the cytoskeleton, certain this compound derivatives have been designed to modulate the activity of enzymes involved in cancer progression, such as histone deacetylases (HDACs). frontiersin.orgnih.gov HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. frontiersin.org The inhibition of HDACs has emerged as a significant strategy in cancer therapy. nih.govfrontiersin.org

A series of 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and identified as novel HDAC inhibitors. frontiersin.orgnih.gov Within this series, specific compounds demonstrated significant selectivity for HDAC3 over other isoforms like HDAC1, 2, and 6. frontiersin.orgfrontiersin.org For instance, compound D28 exhibited HDAC3 selectivity with an IC50 value of 24.45 µM, while showing no inhibition of HDAC1, 2, and 6 at tested concentrations. frontiersin.orgnih.gov Its hydrazide analog, D29, showed even greater potency and selectivity for HDAC3, with an IC50 value of 0.477 µM against this isoform. frontiersin.orgnih.gov This selective inhibition of HDAC3 presents a promising avenue for targeted cancer treatment. frontiersin.orgnih.gov

Table 4: HDAC Inhibition Profile of 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundZBGHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
D28 Hydroxamic acid>1000>100024.45>1000 frontiersin.orgnih.gov
D29 Hydrazide32.59183.50.477>1000 frontiersin.orgnih.gov
ZBG: Zinc-Binding Group

Mechanisms of Action

Enzyme Target Modulation
DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its unique presence in bacteria and absence in eukaryotes makes it a prime target for antibacterial agents. nih.gov Quinolone compounds are well-known inhibitors of DNA gyrase, functioning by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to bacterial cell death. nih.govnih.gov

Research into novel quinoline (B57606) derivatives has identified potent inhibitors of this enzyme. For instance, a series of newly synthesized quinoline derivatives were evaluated for their in vitro activity against E. coli DNA gyrase. nih.gov One particular derivative, compound 14 from the study, demonstrated significant inhibitory activity with an IC50 value of 3.39 µM. nih.gov This inhibitory action is believed to be the mechanism behind its observed broad-spectrum antimicrobial activity. nih.gov The general mechanism for quinolones involves binding to the complex of DNA and gyrase, specifically at the interface between the protein and the cleaved DNA near the active site tyrosine. nih.gov

Topoisomerase IV Inhibition

Topoisomerase IV is another essential bacterial type II topoisomerase, homologous to DNA gyrase, with its primary role being the decatenation of daughter chromosomes following replication. nih.govnih.gov It is composed of two subunits, ParC and ParE, which are homologous to GyrA and GyrB of DNA gyrase, respectively. nih.gov Similar to DNA gyrase, topoisomerase IV is a key target for quinolone antibacterials. nih.govresearchgate.net

The mechanism of inhibition by quinolones involves converting topoisomerase IV into a toxic adduct on the DNA rather than simply inhibiting its catalytic activity. nih.govresearchgate.net This leads to DNA damage and induction of the SOS pathway for DNA repair. nih.govresearchgate.net While some quinolones exhibit greater activity against DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, others have been developed with dual activity. nih.govmdpi.com For example, research into allosteric inhibitors has produced compounds that target both DNA gyrase and topoisomerase IV, highlighting the potential for developing dual-action antibacterial agents derived from quinoline-like scaffolds. mdpi.com

Modulation of Cellular Signaling Cascades

Derivatives of this compound, as part of the broader class of phenolic and flavonoid-like compounds, are recognized for their ability to interfere with various intracellular signaling pathways crucial for cell growth and proliferation. nih.govnih.gov Chronic inflammation, which is mediated by these signaling cascades, is linked to numerous diseases, including cancer. nih.gov Phenolic compounds can modulate inflammation-associated pathways such as those involving nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

Specifically, certain flavonoids have been shown to exert their anti-cancer effects by modulating the AKT/mTOR/P70S6K signaling cascade, which is regulated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com The substitution pattern on the phenyl ring of these compounds can significantly influence which signaling cascade is affected. nih.gov For instance, the presence of specific hydroxyl or methoxy (B1213986) groups can determine whether a compound inhibits the epidermal growth factor receptor (EGFR) pathway or cAMP-specific phosphodiesterases (PDEs), both of which are critical for controlling the central MAPK pathway that regulates cell growth. nih.gov

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govdovepress.com A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. dovepress.com Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy for anti-angiogenic cancer therapy. dovepress.com

Several quinoline and quinazoline (B50416) derivatives have been investigated as anti-angiogenic agents. dovepress.comnih.gov For example, clioquinol, a quinoline derivative, has been shown to suppress blood vessel formation by directly binding to the ATP-binding site of VEGFR2, which promotes its degradation and subsequently down-regulates the downstream extracellular signal-regulated kinase (ERK) pathway. nih.gov Other research has focused on quinazoline-based compounds as potent VEGFR-2 inhibitors. dovepress.com These compounds act as hinge-binding moieties that occupy the ATP binding domain of the VEGFR-2 enzyme. dovepress.com Natural compounds with structures similar to this compound, such as the flavonol quercetin, also exhibit anti-angiogenesis properties by modulating the AKT/mTOR/P70S6K signaling cascade regulated by VEGFR2 and inhibiting the expression of VEGF. mdpi.commdpi.com

In Vitro Anticancer Efficacy Studies

Antiproliferative Activity against Various Cancer Cell Lines (e.g., COLO205, H460, Hep3B, HL-60, HeLa, MDA-MB-231)

Derivatives of 2-phenylquinoline (B181262) have demonstrated significant antiproliferative activity across a range of human cancer cell lines. Studies have shown these compounds to be potent cytotoxic agents against cancers of the breast, cervix, colon, and lung.

For instance, a 4-anilino-2-phenylquinoline derivative, specifically 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, was found to be highly active against the MDA-MB-231 breast cancer cell line with a GI50 value of 0.04 µM. nih.gov In the quinoline series, the 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline derivative proved to be the most active against a panel of cancer cells, showing a potent antiproliferative effect on the HeLa cervical cancer cell line with an IC50 of 0.50 µM. mdpi.com Furthermore, research on 2-phenyl-4-quinolone derivatives identified a compound with nanomolar potency (IC50 = 0.028 µM) against the COLO205 colon cancer cell line. researchgate.net Other studies have confirmed the activity of related heterocyclic structures, such as 1,2,5-oxadiazole derivatives, against the HeLa cell line. unimi.it

The table below summarizes the reported antiproliferative activities of various 2-phenylquinoline and related derivatives against the specified cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValue (µM)
4-Anilino-2-phenylquinolineMDA-MB-231 (Breast)GI500.04 nih.gov
2,4-bis[...]phenylquinolineHeLa (Cervical)IC500.50 mdpi.com
2,4-bis[...]phenylquinolineMDA-MB-231 (Breast)IC500.88 mdpi.com
2-Phenyl-4-quinoloneCOLO205 (Colon)IC500.028 researchgate.net
Selectivity against Non-Cancerous Cell Lines

A critical aspect of developing effective anticancer agents is ensuring their selectivity, meaning they should be significantly more toxic to cancer cells than to normal, healthy cells. Research into 2-phenylquinoline derivatives has addressed this by evaluating their cytotoxicity against non-cancerous cell lines.

In one study, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives were tested against the non-cancerous human embryonic kidney cell line, HEK293. mdpi.com Several of these compounds displayed low cytotoxicity toward this normal cell line, with IC50 values greater than 30 µM. mdpi.com A selectivity index (SI), calculated as the ratio of the IC50 for the normal cell line to the IC50 for a cancer cell line, was used to quantify this effect. One derivative, 13a , exhibited a promising selectivity index of over 60 for the HeLa cancer cell line and over 55.5 for the MCF-7 breast cancer cell line. mdpi.com Similarly, another investigation into 2-phenyl-4-quinolone derivatives noted that several compounds showed significant in vitro inhibition against cancer cell lines (IC50 < 1 µM) while having minimal toxicity towards normal cells (IC50 > 50 µM). researchgate.net This demonstrates the potential for developing this compound based compounds with a favorable therapeutic window.

Comparative Analysis with Established Anticancer Agents

The evaluation of novel anticancer candidates traditionally involves comparative analysis of their cytotoxic activity against established chemotherapeutic agents. For derivatives of the 2-phenylquinoline scaffold, in vitro studies have benchmarked their performance against well-known drugs such as Doxorubicin and Imatinib.

Research into a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines, which are structurally related to the quinoline core, demonstrated promising antiproliferative activity when compared to Doxorubicin. mdpi.com Against the MCF-7 breast cancer cell line and the HepG2 liver cancer cell line, several of these derivatives exhibited significant cytotoxicity. mdpi.com For instance, compounds 13, 14, and 15 in this series showed high activity against both cancer cell lines. mdpi.com

In another study focusing on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, the compound 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) was identified as a particularly active agent against the A549 lung cancer and MDA-MB breast cancer cell lines, with IC50 values of 0.0298 µmol and 0.0338 µmol, respectively. nih.gov Docking studies for this series of compounds used the established drug Imatinib as a reference, indicating that the novel derivatives have a strong theoretical binding affinity to the EGFR tyrosine kinase domain. nih.gov

The table below presents a comparative summary of the cytotoxic activities (IC50 values) of selected quinoline-related derivatives against various cancer cell lines, alongside the activity of the standard anticancer agent Doxorubicin.

Compound TypeSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference AgentReference Agent IC50 (µM)Source
Benzo[g]quinazolineCompound 13MCF-7 (Breast)8.8 ± 0.5Doxorubicin- mdpi.com
Benzo[g]quinazolineCompound 14MCF-7 (Breast)9.1 ± 0.6Doxorubicin- mdpi.com
Benzo[g]quinazolineCompound 15MCF-7 (Breast)9.3 ± 0.7Doxorubicin- mdpi.com
Benzo[g]quinazolineCompound 13HepG2 (Liver)26.0 ± 2.5Doxorubicin- mdpi.com
Benzo[g]quinazolineCompound 14HepG2 (Liver)31.1 ± 3.2Doxorubicin- mdpi.com
Benzo[g]quinazolineCompound 15HepG2 (Liver)33.5 ± 3.4Doxorubicin- mdpi.com
4-Hydroxy-1-phenyl-2(1H)-quinolone derivativeCompound IVgA549 (Lung)0.0298Imatinib (docking ref.)- nih.gov
4-Hydroxy-1-phenyl-2(1H)-quinolone derivativeCompound IVgMDA-MB (Breast)0.0338Imatinib (docking ref.)- nih.gov

These comparative studies are crucial in contextualizing the potency of new this compound derivatives, highlighting their potential to match or exceed the efficacy of existing therapies in specific cancer cell lines.

Antimicrobial Research

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with the fluoroquinolone antibiotics being a prominent example. Research into this compound and its derivatives has explored their potential as a novel class of antimicrobial agents, investigating their mechanisms of action and efficacy against a range of bacterial pathogens.

Mechanisms of Action

The antimicrobial activity of this compound derivatives is often attributed to a multi-targeted approach, disrupting several vital bacterial processes simultaneously.

A primary mechanism for many quinoline-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in the middle of its catalytic cycle, leading to lethal double-strand breaks in the bacterial chromosome. The this compound scaffold is investigated for its potential to fit into the binding pockets of these enzymes, disrupting their function and leading to bacterial cell death.

Bacterial efflux pumps are a major cause of multidrug resistance (MDR), as they actively expel antibiotics from the bacterial cell. Certain heterocyclic compounds, including quinoline derivatives, have been identified as potential efflux pump inhibitors (EPIs). By blocking these pumps, such as the NorA efflux pump in Staphylococcus aureus, they can restore the efficacy of other antibiotics and overcome resistance. Research in this area explores the ability of this compound derivatives to act as EPIs, potentially in combination with other antimicrobial agents to combat resistant infections.

Beyond specific enzyme inhibition, this compound derivatives may disrupt other fundamental cellular processes. This can include interference with bacterial cell division, disruption of the cell membrane integrity leading to leakage of cellular contents, and inhibition of biofilm formation. Biofilms are structured communities of bacteria that are notoriously difficult to treat, and compounds that can prevent their formation or disrupt existing biofilms are of significant therapeutic interest.

Antibacterial Efficacy Studies

The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. Studies on this compound derivatives have assessed their MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data provides a direct measure of their potency and spectrum of activity, guiding further development and potential clinical applications.

Antifungal Activity

The quinoline scaffold is recognized for its broad-spectrum antimicrobial properties, which extend to antifungal activity. mdpi.com Research has shown that derivatives of quinoline can be effective against various fungal pathogens. mdpi.com

Specifically, furo[2,3-f]quinolin-5-ol derivatives have been synthesized and evaluated for their in vitro antifungal capabilities against species such as Candida, Aspergillus, and Cryptococcus neoformans. nih.govresearchgate.net Many of these tested compounds demonstrated significant antifungal effects, suggesting that the furo[2,3-f]quinolin-5-ol structure is a promising basis for the development of new antifungal agents. nih.govresearchgate.net The addition of a hydroxyl group to the quinoline moiety, as seen in some styryloquinoline compounds, has been found to dramatically increase antifungal activity against Candida species. nih.gov

Antiviral Research

The 2-phenylquinoline core structure has been identified as a privileged scaffold in the search for novel antiviral agents, showing activity against a range of viruses.

While specific studies on the inhibition of Human Rhinovirus (HRV) receptor binding by this compound derivatives are not extensively detailed in the available literature, the general strategy of blocking viral receptors is a known antiviral approach. nih.govmdpi.com

More specific research has been conducted on the role of quinoline derivatives as protease inhibitors. The NS3 serine protease is a crucial enzyme for the replication of flaviviruses like the Hepatitis C virus (HCV) and Zika virus (ZIKV). nih.gov Compounds containing a phenylquinoline scaffold have been identified as allosteric inhibitors of the ZIKV NS2B-NS3 protease. These compounds bind to a novel, transiently available pocket on the protease, distinct from the active site. This interaction inhibits the protease's catalytic activity. Six novel compounds featuring phenylquinoline and aminobenzamide demonstrated inhibition of the ZIKV NS2B-NS3 protease with IC₅₀ values in the micromolar range, highlighting the potential of this scaffold for developing anti-flaviviral agents.

Derivatives of 2-phenylquinoline have emerged as potent inhibitors of various human coronaviruses. A screening of a compound library identified a 2-phenylquinoline scaffold as a promising hit against SARS-CoV-2, the virus responsible for COVID-19. Subsequent synthesis and testing of analogues have yielded compounds with significant antiviral activity and low cytotoxicity.

These derivatives have demonstrated broad-spectrum anti-coronavirus activity. Several compounds that were effective against SARS-CoV-2 were also tested against other human coronaviruses, including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), both of which cause the common cold. Many of the tested analogues were active against both HCoV-229E and HCoV-OC43, with EC₅₀ values in the low micromolar range. For instance, EC₅₀ values against HCoV-229E ranged from 0.2 to 9.4 μM, and against HCoV-OC43, they ranged from 0.6 to 7.7 μM.

One of the mechanisms of action for this class of compounds against SARS-CoV-2 involves the inhibition of the viral helicase, nsp13. This enzyme is highly conserved among coronaviruses and is essential for viral RNA replication. A derivative containing a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core showed potent activity against the SARS-CoV-2 helicase, indicating its potential to be effective against future coronavirus outbreaks.

In Vitro Antiviral Efficacy of 2-Phenylquinoline Derivatives Against Human Coronaviruses

VirusEC₅₀ Range (μM)
SARS-CoV-2Low micromolar activity reported
HCoV-229E0.2 - 9.4
HCoV-OC430.6 - 7.7

Other Biological Activities

Beyond their antimicrobial and antiviral properties, derivatives of 2-phenylquinoline have been investigated for other significant biological activities, primarily in the fields of oncology and anti-inflammatory research.

Anticancer Activity: Certain 2-phenyl-4-quinolone derivatives have been identified as effective antimitotic agents, showing potent anticancer activity against numerous human cancer cell lines. nih.gov These compounds have been shown to inhibit the polymerization of microtubules, a critical process in cell division, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis. nih.gov The 2-quinolone core is considered a bio-isosteric structure of coumarin, a class of compounds known for anticancer properties. nih.gov Additionally, some 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have shown promising antiproliferative activities against various cancer cell lines, including breast, cervical, and ovarian cancers.

Anti-inflammatory Activity: The quinoline scaffold is also present in molecules with anti-inflammatory properties. Research on 2-(4-phenylquinolin-2-yl)phenol derivatives has shown them to be potent inhibitors of the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). Several derivatives exhibited significant in vitro anti-inflammatory activity, as demonstrated by the human red blood cell membrane stabilization assay. Furthermore, 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory mediators like lysozyme (B549824), beta-glucuronidase, and TNF-alpha, with several compounds showing potent inhibitory effects at micromolar concentrations.

Immunomodulatory Effects (e.g., Antagonism of Immunostimulatory CpG-oligodeoxynucleotides)

Certain derivatives of 2-phenylquinoline have been identified as effective antagonists of the immunostimulatory effects of oligodeoxynucleotides containing CpG-motifs (CpG-ODNs). nih.gov CpG-ODNs are known to induce type 1 T-helper-cell (Th1) responses. nih.gov The ability to inhibit these effects points to the potential of 2-phenylquinoline derivatives as immunosuppressive agents.

A study involving the synthesis and analysis of fifty-seven 2-phenylquinolines, substituted at the phenyl group and the C4 position of the quinoline ring, demonstrated their capacity to inhibit the immunostimulatory effect of CpG-ODNs. nih.gov A quantitative structure-activity relationship (QSAR) analysis using the Fujita-Ban method showed a significant correlation for a series of 48 of these molecules, indicating that the contributions of different substituents to the biological activity are additive. The study suggested that larger molecules in the series could not be accommodated within the target biological receptor. One of the most potent antagonists identified in this research was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, which exhibited a very high efficacy. nih.gov

Table 1: Immunomodulatory Activity of 2-Phenylquinoline Derivative

CompoundTarget/AssayActivity (EC₅₀)Source
N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amineInhibition of CpG-oligodeoxynucleotide immunostimulatory effect0.76 nM nih.gov

Antioxidant Activity

The quinoline and particularly the quinazolinone scaffold, a related heterocyclic system, have been investigated for their antioxidant properties. nih.govnih.govmdpi.com Studies indicate that these derivatives can exhibit significant antiradical and antioxidant effects. nih.gov

Research on 2-substituted quinazolin-4(3H)-ones, which share a core structure, has provided insights into the structure-activity relationships for antioxidant capacity. The presence and position of hydroxyl groups on the phenyl ring at the 2-position are crucial for activity. nih.govmdpi.com For instance, derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed antioxidant activity but also metal-chelating properties. nih.gov One of the most potent compounds identified in a study using DPPH, ABTS, and TEACCUPRAC assays was 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one. nih.gov The study found that to achieve antioxidant activity in 2-phenylquinazolin-4(3H)-one, at least one hydroxyl group is required, with dihydroxy-substituted compounds showing the most potent radical scavenging activity. nih.gov

Table 2: Antioxidant Activity of Quinazolinone Derivatives

CompoundAssayActivity (EC₅₀)Source
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)DPPH radical scavenging7.5 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g)DPPH radical scavenging7.4 µM nih.gov
2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h)DPPH radical scavenging7.2 µM nih.gov

Anti-inflammatory Properties

Derivatives of 2-phenylquinoline have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2). nih.gov

One study reported on a series of 2-(4-phenylquinoline-2-yl)phenol derivatives (4a-l) that were evaluated for their anti-inflammatory and analgesic properties. Several compounds showed potent in vitro anti-inflammatory activity in the Human Red Blood Cell (HRBC) membrane stabilization assay. nih.gov Specifically, compounds with certain substitutions on the phenol (B47542) and phenyl rings, such as 4h and 4j, were identified as the most potent COX-2 inhibitors. nih.gov Another line of research focused on 2-(furan-2-yl)-4-phenoxyquinoline derivatives. These compounds were evaluated for their ability to inhibit the release of inflammatory enzymes from neutrophils. Several compounds were found to be potent inhibitors of lysozyme and β-glucuronidase release. Furthermore, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (compound 6) was identified as a potent inhibitor of TNF-α formation, proving more effective than the reference compound genistein. nih.gov

Table 3: Anti-inflammatory Activity of 2-Phenylquinoline Derivatives

CompoundTarget/AssayActivity (IC₅₀)Source
Compound 4h (a 2-(4-phenylquinoline-2-yl)phenol derivative)COX-2 Inhibition0.026 µM nih.gov
Compound 4j (a 2-(4-phenylquinoline-2-yl)phenol derivative)COX-2 Inhibition0.102 µM nih.gov
Compound 4h (a 2-(4-phenylquinoline-2-yl)phenol derivative)HRBC membrane stabilization0.021 µM nih.gov
4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10)Lysozyme release inhibition4.6 µM nih.gov
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8)β-glucuronidase release inhibition5.0 µM nih.gov
1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6)TNF-α formation inhibition2.3 µM nih.gov

Neuropharmacological Applications (e.g., Antidepressant Potential)

The neuropharmacological potential of quinoline and quinazolinone derivatives has been explored, with a particular focus on antidepressant activity. nih.govnih.gov Research has shown that modifications to the 2-phenylquinoline structure can lead to compounds with significant antidepressant effects.

In one study, various 2-substituted 4-phenylquinoline (B1297854) derivatives were synthesized and tested for their potential as antidepressants by evaluating their ability to antagonize reserpine-induced hypothermia in mice. nih.gov The study found that replacing the open side chain at the 2-position with a piperazine (B1678402) or substituted piperazine ring resulted in new compounds that were slightly more potent than the established antidepressant imipramine. nih.gov In a separate study, a series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones were evaluated for antidepressant activities in mice using the forced swimming test. nih.gov The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v), significantly decreased immobility time by 82.69% at a 50 mg/kg dose, an effect comparable to fluoxetine. The underlying mechanism for these compounds may involve the regulation of brain monoamine neurotransmitters, as they were found to significantly increase levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT) in the brains of mice. nih.gov

Table 4: Antidepressant Potential of Quinoline and Quinazolinone Derivatives

CompoundAssay/TestKey FindingSource
2-piperazino-4-phenylquinoline derivativesReserpine-induced hypothermia antagonismSlightly more potent than imipramine nih.gov
4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v)Forced swimming test (mice)Decreased immobility time by 82.69% at 50 mg/kg nih.gov

Structure Activity Relationship Sar and Lead Optimization Studies of 2 Phenylquinolin 4 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2-phenylquinolin-4-ol derivatives is highly sensitive to the nature and position of substituents on both the quinoline (B57606) core and the phenyl ring. Systematic modifications have revealed key insights into the structural requirements for various therapeutic targets.

Research into 2-phenylquinoline (B181262) derivatives as antagonists of immunostimulatory CpG-oligodeoxynucleotides has shown that the contributions of different substituents to biological activity are often additive. nih.gov A study involving fifty-seven 2-phenylquinolines with substitutions on the phenyl group and at the C4 position of the quinoline ring demonstrated this principle. nih.gov The analysis suggested that for optimal activity, the molecule must fit within a specific biological receptor, as larger molecules could not be accommodated. nih.gov The most potent compound identified in this series was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, which has a basic side chain at the C4 position and a substituted phenyl group at C2, highlighting the importance of these positions for activity. nih.gov

In the context of anticancer agents, substitutions on the quinoline nucleus have a significant impact on cytotoxicity and selectivity. A study on 2-arylquinoline derivatives revealed that substitutions at the C-6 position of the quinoline ring are particularly important. rsc.org These C-6 substituted 2-phenylquinolines displayed significant cytotoxic activity, particularly against PC3 (prostate) and HeLa (cervical) cancer cell lines, while showing less sensitivity towards MCF-7 and SKBR-3 breast cancer cells. rsc.org This indicates that substituents at the C-6 position can modulate not only the potency but also the selectivity profile of the compounds.

Furthermore, studies on related quinoline and quinazoline (B50416) scaffolds have reinforced the importance of substituent placement. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines, the substitution pattern was critical for antiproliferative activity. nih.gov Similarly, for 4-hydroxy-1H-quinolin-2-ones, a related scaffold, biological activity was positively influenced by substitution on the 'B' ring of the quinoline system, with the C-6 position being particularly effective for enhancing the inhibition of the oxygen evolution rate in spinach chloroplasts. mdpi.com

The table below summarizes the impact of various substitutions on the biological activity of quinoline derivatives based on several research findings.

Compound/SeriesSubstitution PatternTarget/ActivityKey FindingsReference(s)
2-Phenylquinoline DerivativesSubstitutions at C4 and the C2-phenyl ringCpG-oligodeoxynucleotide antagonismAdditive effect of substituents; basic side chain at C4 and a substituted phenyl at C2 enhance potency. nih.gov
C-6 Substituted 2-PhenylquinolinesHalogen or methoxy (B1213986) groups at C-6Anticancer (HeLa, PC3)C-6 substitution is beneficial for activity and selectivity against specific cancer cell lines. rsc.org
2-(3,4-methylenedioxyphenyl)quinolinesSubstitutions at C-6Anticancer (Prostate, Cervical)Displayed good cytotoxicity with considerable selectivity. rsc.org
4-Hydroxy-1H-quinolin-2-onesSubstitutions on the quinoline 'B' ringHerbicidal (OER inhibition)C-6 substitution positively influences biological activity. mdpi.com

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds. nih.gov Bioisosterism involves substituting a functional group with another group that possesses similar physical and chemical properties, aiming to improve potency, selectivity, or metabolic stability. researchgate.net Scaffold hopping is a more drastic approach where the core structure of a molecule is replaced with a chemically different scaffold, while preserving the original biological activity and key binding interactions. biosolveit.de

These strategies have been applied to quinoline and related heterocyclic systems to explore novel chemical space and improve drug-like properties. For example, a comparative study of 2-arylquinoline derivatives and 2-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (THQ) derivatives showcases a form of scaffold modification. rsc.org The replacement of the planar, aromatic quinoline scaffold with a saturated THQ core represents a significant structural change. The study found that the aromatic 2-arylquinoline derivatives generally displayed a better anticancer activity profile than their THQ counterparts, indicating that the planarity and aromaticity of the quinoline core were important for this specific activity. rsc.org

Scaffold hopping was also explicitly used to optimize a lead compound based on a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one structure. researchgate.net Through strategies like C-ring expansion and isometric replacement of the A/B-rings, researchers were able to generate new compounds with different scaffolds but similar high antitumor activity. researchgate.net These approaches, while demonstrated on related systems, provide a clear blueprint for how the 2-phenylquinoline scaffold could be modified to generate novel derivatives with improved properties.

Development of Selective Inhibitors

A critical goal in drug development is to create compounds that act selectively on their intended target, thereby minimizing off-target effects. For derivatives of this compound, medicinal chemistry efforts have focused on fine-tuning the substitution patterns to achieve target selectivity.

Selectivity can be manifested as preferential activity against specific enzyme isoforms or particular cell types. A study on substituted 2-arylquinolines demonstrated selective cytotoxicity against different human cancer cell lines. rsc.org For example, quinoline derivative 13 (a 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline) showed an IC₅₀ value of 8.3 µM in cervical carcinoma (HeLa) cells but was significantly less active in other lines, leading to a high selectivity index (SI = 113.08) when compared to non-tumor cells. rsc.org Similarly, quinoline 12 (a 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline) displayed good cytotoxicity in prostate sarcoma (PC3) cells with an IC₅₀ of 31.37 µM and a high selectivity index (SI = 36.21). rsc.org This demonstrates that modifications to the 2-phenylquinoline scaffold can impart significant selectivity in anticancer activity.

The development of selective inhibitors is also a well-established strategy for other related quinoline and quinazoline-based compounds. For instance, a novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Through systematic modifications and in vitro assays, compound 5d from this series was identified as a potent and selective COX-2 inhibitor, showing promise for pain and inflammation management with potentially fewer side effects than non-selective inhibitors. nih.gov

Another study focused on developing selective histamine (B1213489) H₃ receptor inverse agonists from 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives. nih.gov The primary challenge was to eliminate cross-reactivity with other receptors, such as the hERG K⁺ channel and human α₁ₐ-adrenoceptors, which can cause adverse effects. Through systematic structural modifications of a lead compound, the researchers successfully identified an analog, 5r , with high potency for the H₃ receptor and significantly reduced off-target activity. nih.gov These examples underscore the principle that targeted chemical modifications are a viable strategy for engineering selectivity into the 2-phenylquinoline framework.

The table below presents examples of quinoline and quinazoline derivatives developed for selective biological activity.

CompoundScaffoldSelective TargetActivity/SelectivityReference
Quinoline 13 6-bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa CellsIC₅₀ = 8.3 µM; Selectivity Index = 113.08 rsc.org
Quinoline 12 6-chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 CellsIC₅₀ = 31.37 µM; Selectivity Index = 36.21 rsc.org
Compound 5d 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amineCOX-2 EnzymePotent and selective COX-2 inhibition nih.gov
Compound 5r 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinoneHistamine H₃ ReceptorPotent H₃ inverse agonist with reduced off-target activity nih.gov

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. These models serve as templates for designing new molecules or for searching databases to find novel compounds with the desired activity. The design of this compound derivatives often relies on understanding these key pharmacophoric features.

A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. biosolveit.de For the this compound scaffold, a general pharmacophore can be deduced from SAR studies. Key features would likely include:

An aromatic system corresponding to the quinoline core.

A hydrogen bond donor or acceptor group at the C4-position (the hydroxyl or a substituted amine).

A second aromatic ring (the phenyl group) at the C2-position, which often interacts with a hydrophobic pocket in the target protein.

Specific locations on both rings where substituents can be placed to enhance potency or confer selectivity.

Computational methods like quantitative structure-activity relationship (QSAR) studies and molecular docking are instrumental in refining these models. QSAR studies correlate variations in the physicochemical properties of compounds with changes in their biological activity. nih.gov For example, a QSAR study on protoporphyrinogen (B1215707) oxidase inhibitors used quantum chemical descriptors, such as molecular orbital energies and atomic charges, to build a predictive model for biological activity. nih.gov Such an approach could be used to identify the key electronic and steric properties required for the activity of this compound derivatives.

Docking-based SAR analysis provides atom-level insights into how ligands bind to their target. A study on 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors used docking to understand the determinants of inhibition. frontiersin.org This analysis revealed the specific interactions between the ligand and the enzyme's active site, helping to rationalize the observed activity of different derivatives and guiding the design of more potent compounds. frontiersin.org By applying similar docking studies to this compound derivatives, researchers can visualize the binding mode, identify key interactions, and propose modifications to improve binding affinity and selectivity. These computational tools, combined with empirical SAR data, form the basis of modern design principles for optimizing this valuable chemical scaffold.

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Devices

Quinoline (B57606) derivatives have garnered significant attention in the field of organic electronics due to their inherent charge-transporting capabilities and high thermal and chemical stability. mdpi.com These characteristics make them promising candidates for various optoelectronic devices.

In the realm of third-generation photovoltaics, quinoline derivatives are being investigated for their potential use in organic solar cells (OSCs). mdpi.com Their electron-withdrawing nature is a key property for electron transportation within these devices. mdpi.com The performance of OSCs is highly dependent on the molecular structure and energy levels of the organic materials used. mdpi.comnih.gov While specific data on 2-Phenylquinolin-4-ol in this application is not extensively documented, the broader class of quinoline-based compounds is recognized for its potential in creating efficient and stable photovoltaic cells. mdpi.commdpi.com The ability to modify the quinoline structure allows for the tuning of absorption spectra and energy levels to better match the requirements of photovoltaic applications. mdpi.com

Derivatives of quinoline have been incorporated into various components of solar cells, including as part of the photoactive layer in dye-sensitized solar cells (DSSCs) and polymer solar cells (PSCs). mdpi.com Their function is often related to their ability to facilitate charge separation and transport, which are crucial processes for converting light into electricity.

Quinoline derivatives are well-established materials for use in Organic Light-Emitting Diodes (OLEDs), often serving as components of the emissive layer. mdpi.comacs.org The high electroluminescence efficiency of the quinoline core makes it an attractive structural motif for designing new emitter materials. acs.org By modifying the quinoline structure, it is possible to alter the emission spectrum, leading to different colors of light being produced. acs.org

For instance, various pyrazoloquinoline derivatives have been synthesized and their photo-optical properties investigated for OLED applications. acs.org These studies demonstrate that the strategic modification of the quinoline backbone can lead to materials with desirable characteristics for electroluminescent devices. acs.org Furthermore, some quinoline-based materials have been developed as Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve high efficiency in non-doped OLEDs. rsc.org

Below is a table summarizing the performance of some OLED devices that utilize quinoline derivatives as the emissive material.

Emitting MaterialDevice StructureEmission ColorMaximum External Quantum Efficiency (EQE) (%)
Pyrazoloquinoline Derivative 1ITO/PEDOT:PSS/Active Layer/AlBlueNot Specified
Pyrazoloquinoline Derivative 2ITO/PEDOT:PSS/Active Layer/AlGreenNot Specified
DMAC-QLITO/TAPC/mCP/EML/TPBi/LiF/AlBlue15.2
PXZ-QLITO/TAPC/mCP/EML/TPBi/LiF/AlGreen16.8
PTZ-QLITO/TAPC/mCP/EML/TPBi/LiF/AlOrange14.5

Supramolecular Assemblies

The structure of this compound, featuring both hydrogen bond donor (-OH) and acceptor (quinoline nitrogen) sites, makes it an excellent candidate for the formation of supramolecular assemblies. These assemblies are ordered structures formed through non-covalent interactions such as hydrogen bonding and π–π stacking.

The quinoline moiety is known to participate in π–π stacking interactions, which can lead to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov Furthermore, the presence of the hydroxyl group allows for the formation of strong hydrogen bonds. For example, studies on 5-hydroxyquinoline (B119867) have shown the presence of O-H···N intermolecular hydrogen bonds, which are crucial in defining the crystal structure. mdpi.com The interplay of these non-covalent forces can be used to engineer crystalline materials with specific topologies and properties.

In the broader context of quinoline derivatives, their ability to act as ligands for metal ions has been exploited to create metal-organic frameworks (MOFs). acs.org These materials are highly porous and have applications in catalysis and gas storage. The nitrogen atom of the quinoline ring and potentially the oxygen of the hydroxyl group in this compound could coordinate with metal centers to form such extended structures.

Chemosensory Systems

The inherent fluorescence of the quinoline ring system provides a basis for the development of chemosensors. nih.gov The emission properties of quinoline derivatives can be sensitive to their local environment and can be altered by the presence of specific analytes. This principle is the foundation for fluorescent chemosensors, where a change in fluorescence intensity or wavelength signals the detection of a target molecule or ion.

New fluorescent quinoline and quinolone compounds have been synthesized where the light emission can be tuned through simple structural modifications. nih.gov These modifications can also introduce specific binding sites for target analytes. For example, the introduction of a triazole ring to a quinoline scaffold has been used to create sensors. nih.gov While direct application of this compound as a chemosensor is not widely reported, its fluorescent properties and the potential for functionalization make its core structure a promising platform for the design of new sensory materials.

Building Blocks for Complex Chemical Entities

The 2-phenylquinoline (B181262) scaffold is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. rsc.orgrsc.orgmdpi.com The functionalization of the quinoline ring at various positions allows for the creation of a diverse library of compounds with a wide range of biological activities. rsc.org

Numerous synthetic methods, such as the Doebner-von Miller and Pfitzinger reactions, utilize simpler precursors to construct the 2-phenylquinoline core. Once formed, this scaffold can be further modified to produce more complex molecules. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized as intermediates for a variety of target compounds. nih.govrsc.org

The versatility of the 2-phenylquinoline scaffold is evident in its presence in numerous compounds developed for therapeutic purposes, including anticancer and antimalarial agents. rsc.org Its rigid structure provides a good framework for the spatial presentation of various functional groups to interact with biological targets.

Future Directions and Research Perspectives for 2 Phenylquinolin 4 Ol

Exploration of Novel Biological Targets and Mechanisms

While derivatives of the parent structure, 2-phenylquinoline (B181262), have been investigated for their effects on established biological targets such as tubulin and histone deacetylases (HDACs), the full therapeutic potential of the 2-phenylquinolin-4-ol framework is yet to be unlocked. rsc.orgtandfonline.com Future research will likely focus on identifying and validating novel biological targets and elucidating new mechanisms of action.

Key areas of exploration include:

Kinase Inhibition: Many quinoline-based compounds have demonstrated potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Future studies could systematically screen this compound derivatives against diverse kinase families (e.g., tyrosine kinases, serine/threonine kinases) to identify novel anticancer and anti-inflammatory agents.

G-Quadruplex Stabilization: G-quadruplexes (G4) are non-canonical DNA structures found in telomeres and gene promoter regions, and they are emerging as important targets for cancer therapy. nih.gov The planar aromatic structure of this compound is well-suited for binding to and stabilizing these structures, thereby inhibiting telomerase activity and modulating oncogene expression. nih.gov

Modulation of Neuroinflammatory Pathways: Given the role of neuroinflammation in neurodegenerative diseases, exploring the effects of this compound derivatives on targets within the central nervous system, such as microglia activation and inflammatory cytokine production, could open new avenues for treating conditions like Alzheimer's and Parkinson's disease.

Antiviral and Antiparasitic Targets: The quinoline (B57606) core is famously present in antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). wikipedia.org This precedent encourages the exploration of this compound derivatives against novel targets in infectious diseases, including viral proteases, polymerases, or parasitic enzymes.

Development of Multi-Targeted Therapeutic Agents

The traditional "one-drug, one-target" paradigm has often proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. wikipedia.org This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. wikipedia.orgresearchgate.net The quinoline and quinolone scaffolds are considered "privileged structures" for the development of such agents. rsc.org

Future research in this area will focus on the rational design of this compound derivatives that can modulate several disease-related pathways at once. For instance, a single compound could be engineered to concurrently inhibit a receptor tyrosine kinase (like EGFR or VEGFR-2), interfere with microtubule dynamics, and chelate metal ions involved in oxidative stress. researchgate.net This approach offers the potential for enhanced therapeutic efficacy, reduced risk of drug resistance, and improved patient compliance compared to combination therapies. researchgate.netacs.org

Table 1: Examples of Multi-Targeting Strategies for Quinoline-Based Compounds

Therapeutic AreaPotential Target 1Potential Target 2Rationale
OncologyReceptor Tyrosine Kinases (e.g., VEGFR-2)Tubulin PolymerizationCombines anti-angiogenic and cytotoxic effects. researchgate.net
OncologyHistone Deacetylases (HDACs)Kinases (e.g., BRAFV600E)Synergistic targeting of epigenetic and signaling pathways. acs.org
NeurodegenerationAcetylcholinesterase (AChE)Monoamine Oxidase (MAO)Addresses both cognitive decline and neurotransmitter imbalance in Alzheimer's disease.
Infectious DiseaseViral ProteaseViral Entry/FusionBlocks multiple stages of the viral life cycle to prevent resistance.

Integration of Advanced Computational Methods in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process and reducing costs. nih.gov Future research on this compound will increasingly leverage advanced computational methods to rationalize and guide the design of new therapeutic agents. nih.govnanobioletters.com

Key computational approaches include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking simulations can predict how different this compound derivatives will bind. tandfonline.comnanobioletters.com This allows for the in-silico screening of large virtual libraries and the prioritization of compounds with the highest predicted binding affinity for synthesis and experimental testing. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be used. nih.gov By analyzing a set of known active and inactive molecules, QSAR models can identify the key chemical features of the this compound scaffold that are essential for biological activity, guiding the design of more potent analogues.

ADME/Tox Prediction: A significant cause of drug failure in clinical trials is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity. Computational models can now predict these properties with increasing accuracy, allowing researchers to filter out unpromising this compound derivatives early in the discovery pipeline.

Expansion into New Materials Science Frontiers

Beyond its biomedical potential, the unique photophysical and electronic properties of the 2-phenylquinoline core make it an attractive building block for advanced functional materials. researchgate.netgeorganics.sk Future research is poised to expand the application of this compound derivatives into new frontiers of materials science.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Phenylquinoline derivatives have been successfully used as highly efficient emitting materials and host materials in OLEDs. spiedigitallibrary.org Their rigid, planar structure facilitates high electron mobility and photoluminescent efficiency. tandfonline.com Future work will involve tuning the electronic properties of this compound through chemical modification to achieve emission across the visible spectrum, from deep-blue to deep-red, for next-generation displays and lighting. researchgate.netspiedigitallibrary.org

Fluorescent Chemosensors: The quinoline nucleus is a well-established fluorophore used in the design of chemosensors for detecting metal ions like Zn²⁺ and Fe³⁺. rsc.orgnih.govnanobioletters.com The binding of an ion to a this compound-based sensor can induce a measurable change in its fluorescence intensity or wavelength, allowing for sensitive and selective detection. rsc.org Research will focus on developing sensors for environmentally and biologically important analytes with lower detection limits and real-time monitoring capabilities. rsc.org

Photocatalysis and Organic Frameworks: Recent studies have shown that quinoline-based organic frameworks can act as effective photocatalysts for reactions like hydrogen evolution and selective oxidation. acs.org The tunable electronic structure of these materials allows for the optimization of their photocatalytic activity. acs.org

Table 2: Potential Materials Science Applications for this compound Derivatives

Application AreaKey PropertyResearch Goal
Organic Electronics (OLEDs)Electroluminescence, High Electron MobilityDevelopment of stable, highly efficient emitters and hosts for full-color displays. spiedigitallibrary.orgtandfonline.com
Chemical SensingFluorescence, Ion-binding SelectivityCreation of highly sensitive and selective sensors for metal ions in biological and environmental samples. rsc.orgnanobioletters.com
PolymersPhotochemical ReactivitySynthesis of photoactive polymers for applications in photolithography and nonlinear optics. tandfonline.com
PhotocatalysisLight Absorption, Electron TransferDesign of organic frameworks for efficient, light-driven chemical transformations. acs.org

Green and Sustainable Synthesis Scale-Up for Industrial Relevance

For any promising compound to move from the laboratory to industrial application, its synthesis must be efficient, cost-effective, and environmentally sustainable. Traditional synthetic methods often rely on harsh conditions, hazardous solvents, and expensive catalysts. researchgate.net A key future direction for this compound research is the development and optimization of green synthetic protocols suitable for large-scale production.

This involves focusing on the core principles of green chemistry:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or employing solvent-free reaction conditions. researchgate.netmdpi.com

Catalyst Efficiency: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption, while avoiding toxic heavy metals. spiedigitallibrary.org

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net

Energy Efficiency: Exploring methods like microwave irradiation to reduce reaction times and energy input compared to conventional heating. researchgate.net

Successfully scaling up these green methodologies will be crucial for ensuring the economic viability and environmental sustainability of this compound and its derivatives for both pharmaceutical and materials science applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-phenylquinolin-4-ol, and how can reaction conditions be optimized?

  • Answer : The Pfitzinger reaction is a classical method for synthesizing this compound derivatives. This involves cyclization of acetoacetanilide derivatives with α-keto acids or esters under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid). Key optimization parameters include:

  • Temperature : Elevated temperatures (120–150°C) to drive cyclization.
  • Catalyst : Acidic catalysts (e.g., PPA or H2SO4) improve yields by facilitating dehydration .
  • Solvent : Xylene or ethanol for controlled reflux conditions.
    Table 1 : Example Reaction Conditions
SubstrateCatalystSolventYield (%)
AcetoacetanilidePPAXylene68–72
Ethyl benzoylacetateH2SO4EtOH60–65

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : The compound is classified as a potential carcinogen (IARC/ACGIH Category 2) and irritant (H315, H319). Essential precautions include:

  • Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure; OV/AG/P99 cartridges for higher concentrations .
  • Skin/Eye Protection : Impermeable gloves (nitrile) and goggles to prevent contact.
  • Ventilation : Fume hoods to minimize aerosol formation .
  • Waste Disposal : Avoid drainage systems; use sealed containers for hazardous waste .

Q. How can researchers confirm the structural identity of synthesized this compound?

  • Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with literature data (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between quinoline and phenyl rings (e.g., ~57.84° observed in analogs) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 237.3 (C15H11NO<sup>+</sup>) .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Answer : Molecular docking and dynamics simulations are key:

  • Protein Preparation : Remove water molecules >5Å from the active site, add polar hydrogens, and optimize hydrogen bonding (e.g., using Schrödinger Suite) .
  • Grid Configuration : Define a 20Å<sup>3</sup> box around the ligand-binding pocket (PDB: 2XYA) to assess binding energy (ΔG) and pose validation .
  • Validation : Compare results with experimental IC50 values from enzyme inhibition assays.

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity or synthetic yields)?

  • Answer : Apply systematic contradiction analysis:

  • Root-Cause Identification : Check purity (HPLC), stereochemistry (CD spectroscopy), or reaction intermediates (TLC/MS).
  • Iterative Optimization : Vary catalysts (e.g., InCl3 vs. PPA) or solvents (aprotic vs. protic) to isolate variables .
  • Cross-Validation : Replicate studies under standardized conditions (e.g., fixed pH 6.7–7.3 for protein-ligand assays) .

Q. How do π-π stacking and hydrogen-bonding interactions influence the crystallographic stability of this compound derivatives?

  • Answer :

  • π-π Interactions : Stabilize dimers via aromatic ring stacking (centroid distances ~3.94Å), observed in X-ray structures .
  • Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.1–2.3Å) enhance crystal packing efficiency .
    Table 2 : Key Crystallographic Parameters
Interaction TypeDistance (Å)Angle (°)
π-π Stacking3.94
N–H⋯N2.12168

Methodological Notes

  • Data Sources : Prioritize peer-reviewed synthesis protocols , safety guidelines (OSHA/ACGIH) , and computational databases (PDB/RCSB) .
  • Contraindications : Avoid non-specific toxicity claims due to incomplete ecotoxicological data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.